molecular formula C21H22N2O5S B1677895 Nafcillin CAS No. 147-52-4

Nafcillin

Cat. No.: B1677895
CAS No.: 147-52-4
M. Wt: 414.5 g/mol
InChI Key: GPXLMGHLHQJAGZ-JTDSTZFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nafcillin is a semisynthetic beta-lactam antibiotic of the penicillinase-resistant penicillin class. It is a crucial research tool for studying infections caused by gram-positive aerobic cocci, particularly penicillinase-producing staphylococci. This compound's primary value in microbiology research stems from its resistance to degradation by bacterial beta-lactamase enzymes, an common mechanism of resistance to other penicillins . Its main application is in the investigation of methicillin-sensitive Staphylococcus aureus (MSSA) strains . The antibacterial mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to and inactivates specific penicillin-binding proteins (PBPs) located on the bacterial cell wall. This inactivation disrupts the final cross-linking step in the formation of the peptidoglycan layer, a critical component for cell wall structural integrity. The resulting weakened cell wall is unable to withstand osmotic pressure, leading to cell lysis and bacterial death . Research into novel drug delivery systems has utilized this compound as a model antibiotic. Studies have successfully incorporated it into photocrosslinkable nanocomposite hydrogels to create materials with high mechanical resistance and significant antimicrobial efficacy against Gram-positive bacteria, exploring its potential for topical application in wound care models . Beyond its direct antimicrobial effects, this compound also serves as an inhibitor of Lon protease in certain bacterial models, such as Salmonella Typhimurium . Research indicates that this inhibition can reduce the bacterium's intracellular survival and its ability to withstand oxidative and acidic stress conditions, providing a valuable tool for probing bacterial stress response pathways and toxin-antitoxin systems . This product is designated "For Research Use Only." It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1
Source PubChem
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InChI Key

GPXLMGHLHQJAGZ-JTDSTZFVSA-N
Source PubChem
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Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
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Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
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Molecular Formula

C21H22N2O5S
Source PubChem
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Related CAS

985-16-0 (mono-hydrochloride salt, anhydrous)
Record name Nafcillin [INN:BAN]
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DSSTOX Substance ID

DTXSID8023343
Record name Nafcillin
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Molecular Weight

414.5 g/mol
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Physical Description

Solid
Record name Nafcillin
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Solubility

Soluble, NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/, 1.72e-02 g/L
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CAS No.

147-52-4, 985-16-0
Record name Nafcillin
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Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Nafcillin on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nafcillin, a penicillinase-resistant penicillin, exerts its bactericidal effects by targeting and inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound's mechanism of action, with a primary focus on its activity against Staphylococcus aureus. It includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying pathways and experimental workflows.

Introduction to this compound and Bacterial Cell Wall Synthesis

This compound is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci.[1] Its efficacy lies in its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival, providing protection against osmotic stress and maintaining cell shape.

The primary component of the bacterial cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which forms the peptide cross-links that give the cell wall its structural rigidity. This reaction is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[2]

Core Mechanism of Action: Inhibition of Transpeptidation

The bactericidal action of this compound is a multi-step process initiated by its binding to essential PBPs in Staphylococcus aureus, which include PBP1, PBP2, and PBP3.[2] PBP2, in particular, is a bifunctional enzyme with both transglycosylase and transpeptidase activity, making it a primary target.[2]

The core mechanism involves the following key stages:

  • Acylation of the PBP Active Site: The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the transpeptidase. This allows this compound to enter the active site of the PBP, where a serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP.[3]

  • Inhibition of Transpeptidation: The acylation of the PBP active site prevents it from catalyzing the normal transpeptidation reaction. This halts the cross-linking of the pentapeptide side chains of the peptidoglycan strands.[3]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and structurally unsound cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[3]

It is important to note that in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a modified penicillin-binding protein, PBP2a. PBP2a has a very low affinity for most β-lactam antibiotics, including this compound, and can continue to catalyze the transpeptidation reaction even in their presence, conferring resistance.[4][5]

Quantitative Data

Minimum Inhibitory Concentrations (MIC) of this compound

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Bacterial SpeciesStrain TypeNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility Breakpoint (mg/L)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)---≤ 2[6]
Staphylococcus aureusMethicillin-Resistant (MRSA)107256512> 2[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Staphylococcus aureus isolate

  • 0.9% sterile saline

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a final volume of 100 µL per well. The concentration range should typically span from 256 µg/mL to 0.25 µg/mL. Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the concentration of this compound required to inhibit the binding of a radiolabeled penicillin to the PBPs of Staphylococcus aureus.

Materials:

  • Staphylococcus aureus membrane preparation

  • [³H]Benzylpenicillin (radiolabeled penicillin)

  • This compound solutions of varying concentrations

  • Bovine serum albumin (BSA)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

  • Fluorographic enhancing solution

  • X-ray film and cassette

  • Scintillation counter

Procedure:

  • Membrane Preparation: Grow S. aureus to mid-logarithmic phase, harvest the cells, and lyse them to prepare a crude membrane fraction containing the PBPs.

  • Competition Reaction: In a series of microcentrifuge tubes, pre-incubate the S. aureus membrane preparation with increasing concentrations of unlabeled this compound for 10 minutes at 30°C.

  • Radiolabeling: Add a fixed, saturating concentration of [³H]benzylpenicillin to each tube and incubate for another 10 minutes at 30°C to allow binding to any available PBPs.

  • Termination of Reaction: Stop the reaction by adding an excess of unlabeled benzylpenicillin followed by the addition of SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the PBP-penicillin complexes by SDS-PAGE.

  • Fluorography: Treat the gel with a fluorographic enhancing solution to visualize the radiolabeled bands.

  • Autoradiography: Expose the gel to X-ray film at -70°C.

  • Quantification: After developing the film, quantify the intensity of the bands corresponding to each PBP using densitometry. Alternatively, the bands can be excised from the gel and the radioactivity quantified by scintillation counting. The IC50 value is the concentration of this compound that causes a 50% reduction in the binding of [³H]benzylpenicillin to a specific PBP.

Visualizations

Signaling Pathway of this compound's Action

Nafcillin_Mechanism cluster_cell Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to active site Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks final step of Lysis Cell Lysis and Death CellWall->Lysis Leads to weakened wall and

Caption: Molecular mechanism of this compound leading to bacterial cell death.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow Prep_this compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_this compound->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship in Competitive PBP Binding

PBP_Binding_Logic cluster_logic Competitive PBP Binding Assay Logic PBP_Site PBP Active Site Binding_Outcome Binding Outcome PBP_Site->Binding_Outcome This compound This compound (Unlabeled Competitor) This compound->PBP_Site Binds if affinity is sufficient Radiolabeled_Pen [³H]Benzylpenicillin (Radiolabeled Probe) Radiolabeled_Pen->PBP_Site Binds to unoccupied sites Signal Reduced Radiolabeled Signal Binding_Outcome->Signal [this compound] High No_Signal_Change No Change in Radiolabeled Signal Binding_Outcome->No_Signal_Change [this compound] Low

Caption: Logical flow of the competitive PBP binding assay.

References

The Advent of a Stalwart Antibiotic: An In-depth Guide to the Early Research and Discovery of Nafcillin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in the fight against bacterial infections, yet the rise of penicillin-resistant pathogens, particularly Staphylococcus aureus, presented a formidable challenge. This technical guide delves into the early research and discovery of Nafcillin, a semi-synthetic penicillin that emerged as a critical tool in overcoming this resistance. We will explore the key scientific milestones, experimental methodologies, and foundational data that established this compound as a cornerstone of antimicrobial therapy.

The Genesis of a Solution: Responding to Penicillinase-Producing Bacteria

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine.[1][2][3][4][5] However, by the 1940s, the efficacy of penicillin was threatened by the emergence of bacteria capable of producing β-lactamase enzymes (penicillinases), which inactivate the antibiotic.[4] This evolutionary pressure spurred a new wave of research focused on developing penicillin derivatives resistant to these enzymes.

A breakthrough came in 1957 when researchers at Beecham Research Laboratories in Brockham Park, Surrey, isolated the core penicillin nucleus, 6-aminopenicillanic acid (6-APA).[6][7][8] This discovery was instrumental, as it provided a versatile chemical scaffold for the creation of numerous semi-synthetic penicillins with modified properties.[6][7] The team at Beecham, including scientists Ralph Batchelor, Peter Doyle, George Rolinson, and John Nayler, pioneered this new era of antibiotic development.[8] Their work led to the introduction of methicillin in 1959, the first penicillinase-resistant penicillin.[6] Building on this success, this compound was developed as a second-generation, narrow-spectrum beta-lactam antibiotic.[9]

The Synthesis of this compound: A Semi-Synthetic Approach

The development of this compound was a triumph of medicinal chemistry, leveraging the newly available 6-APA. The synthesis involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride.[10][11] This process attaches a bulky side chain to the penicillin nucleus, which sterically hinders the binding of β-lactamase enzymes, thereby protecting the antibiotic's core structure from degradation.[12]

The general synthetic procedure can be outlined as follows:

  • Preparation of 2-ethoxy-1-naphthoyl chloride: This key intermediate is prepared from 2-ethoxy-1-naphthoic acid.

  • Acylation of 6-APA: 6-aminopenicillanic acid is reacted with 2-ethoxy-1-naphthoyl chloride in the presence of a base, such as triethylamine, in an organic solvent like methylene chloride.[10][11]

  • Isolation and Purification: The resulting this compound acid is extracted and can be converted to its sodium salt for pharmaceutical use by reacting it with a sodium-containing compound like sodium 2-ethylhexanoate.[10][11]

This synthetic pathway allowed for the large-scale production of this compound, making it a viable therapeutic agent.

Early In Vitro Activity: Establishing the Spectrum of Efficacy

Early in vitro studies were crucial in defining this compound's antibacterial spectrum and potency. These experiments typically involved determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The primary target for this compound was penicillinase-producing strains of Staphylococcus aureus.

Table 1: Comparative In Vitro Activity of Penicillinase-Resistant Penicillins against Enterococci [13]

AntibioticConcentration (μg/ml)Percentage of Strains Inhibited
This compound 6.2566%
12.583%
Oxacillin 6.250%
12.516%
Methicillin 6.250%
12.50%
Experimental Protocol: Broth Dilution Method for MIC Determination

A common method used for determining the MIC in the early days of antibiotic research was the broth dilution method.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 10^5 CFU/ml).

  • Inoculation: Each tube containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control tube (no antibiotic) and a sterility control tube (no bacteria) are also included.

  • Incubation: The tubes are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Early Pharmacokinetic Studies: Understanding the Drug in the Body

Initial pharmacokinetic studies aimed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. A key finding of early research was that this compound is primarily cleared by the liver and excreted in the bile, with minimal renal excretion.[14][15][16] This characteristic distinguishes it from many other penicillins and has implications for its use in patients with renal impairment.

Later studies in specific populations provided more detailed pharmacokinetic parameters. For example, a study in premature neonates showed a mean volume of distribution of 326 ml/kg and an elimination rate constant of 0.2040 h-1 in infants less than 21 days old.[17] Another study in healthy adults reported a distribution half-life of 0.17 hours and an elimination half-life of 1.02 hours.[12] Following a 500mg intravenous administration, the mean plasma concentration reached approximately 30 µg/mL after 5 minutes.[14]

Table 2: Early Pharmacokinetic Parameters of this compound

PopulationDosageMean Volume of DistributionElimination Half-lifePeak Plasma ConcentrationPrimary Route of Elimination
Healthy Adults500 mg IVNot specified1.02 hours[12]~30 µg/mL at 5 min[14]Hepatic/Biliary[14][15][16]
Premature Neonates (<21 days)100 mg/kg/day326 ml/kg[17]~3.4 hours (calculated from elimination rate constant)Not specifiedNot specified
Experimental Protocol: Pharmacokinetic Analysis in Humans
  • Drug Administration: A single intravenous dose of this compound is administered to healthy volunteers.

  • Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) after drug administration.

  • Sample Processing: The blood samples are centrifuged to separate the plasma.

  • Drug Concentration Measurement: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as a microbiological assay or high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including volume of distribution, elimination half-life, and clearance.

Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][14] The drug specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[9][14][16] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[14][16]

Visualizing the Discovery and Development Workflow

The journey from the problem of penicillin resistance to the development of this compound can be visualized as a logical progression of scientific inquiry and innovation.

Nafcillin_Discovery_Workflow cluster_problem The Challenge cluster_breakthrough The Breakthrough cluster_development Drug Development cluster_evaluation Preclinical Evaluation Problem Emergence of Penicillin-Resistant Staphylococcus aureus Mechanism Production of β-lactamase (Penicillinase) Problem->Mechanism due to APA_Discovery 1957: Isolation of 6-Aminopenicillanic Acid (6-APA) by Beecham Research Laboratories Synthesis Semi-Synthetic Approach: Acylation of 6-APA APA_Discovery->Synthesis Side_Chain Addition of a Bulky Side Chain (2-ethoxy-1-naphthoyl group) Synthesis->Side_Chain This compound Creation of this compound Side_Chain->this compound In_Vitro In Vitro Testing (e.g., MIC determination) This compound->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Pharmacokinetics Early Pharmacokinetic Studies (ADME) In_Vivo->Pharmacokinetics

Caption: Logical workflow of the discovery and development of this compound.

Conclusion

The early research and discovery of this compound represent a landmark achievement in the ongoing battle against bacterial resistance. The strategic application of medicinal chemistry, guided by a deep understanding of the mechanisms of antibiotic action and resistance, led to the creation of a powerful therapeutic agent. The foundational in vitro and pharmacokinetic studies established its clinical utility, particularly against penicillinase-producing staphylococci. For today's researchers, the story of this compound serves as a powerful reminder of the importance of fundamental research and innovative thinking in addressing the ever-evolving challenges of infectious diseases.

References

A Technical Guide to the Spectroscopic Analysis and Characterization of Nafcillin

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic methods used for the analysis and characterization of Nafcillin, a beta-lactamase-resistant penicillin antibiotic. Key analytical techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are detailed. For each method, this guide presents characteristic spectral data, detailed experimental protocols, and the underlying principles of their application to this compound. Furthermore, this guide illustrates this compound's mechanism of action and a general experimental workflow using logical diagrams to support drug development and quality control professionals.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound is a narrow-spectrum beta-lactam antibiotic effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus species. Its bactericidal effect is achieved by disrupting the synthesis of the bacterial cell wall. Like other penicillin-class antibiotics, this compound targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This binding inactivates the transpeptidase function of the PBPs, preventing the cross-linking of peptidoglycan chains. The resulting structural instability of the cell wall renders the bacterium susceptible to osmotic lysis, leading to cell death.

Nafcillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Synth Peptidoglycan Cross-Linking PBP->Synth Catalyzes Wall Stable Cell Wall Synth->Wall Forms WeakWall Weakened Cell Wall Synth->WeakWall Disrupted This compound This compound This compound->PBP Covalently Binds & Inhibits Lysis Cell Lysis & Bacterial Death WeakWall->Lysis

Caption: this compound's mechanism of action pathway.

Spectroscopic Characterization

The definitive characterization of this compound relies on a combination of spectroscopic techniques. Each method provides unique structural information, which, when combined, confirms the identity, purity, and integrity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is commonly used, typically in conjunction with liquid chromatography (LC-MS).

Table 1: Key Mass Spectrometric Data for this compound

ParameterIon ModeObserved m/zSource
Molecular Weight-414.5 g/mol [1]
Molecular IonNegative ESI413.2 [(M-H)⁻][2]
Protonated IonPositive ESI415.26 [(M+H)⁺]
Sodium AdductPositive ESI437.1152 [(M+Na)⁺]
Major FragmentsPositive ESI199, 256[2]

Note: Fragmentation patterns of penicillins often involve the characteristic cleavage of the β-lactam ring.[3][4]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 10-100 µg/mL. For plasma or serum samples, perform a protein precipitation step by adding 3 parts of cold acetonitrile to 1 part of the sample, vortexing, and centrifuging to collect the supernatant.[5]

  • Chromatographic Separation:

    • System: An ultra-high performance liquid chromatography (UHPLC) system.[6]

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Gradient: A linear gradient appropriate for separating this compound from impurities, typically starting with a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over a run time of 5-10 minutes.

    • Flow Rate: 0.4 mL/min.[6]

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • System: A triple quadrupole mass spectrometer.[5]

    • Ionization: Electrospray ionization (ESI), operated in both positive and negative modes to capture comprehensive data.[7]

    • Scan Mode: Perform an initial full scan analysis (e.g., m/z 100-800) to identify the parent ions.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scans to generate fragmentation data for structural confirmation.[8] Set collision energy (e.g., 15-30 eV) to induce fragmentation of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling unambiguous structure confirmation and assignment of stereochemistry. Experiments are typically conducted in a deuterated solvent like DMSO-d₆.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (Exemplary)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Source
Methyne (-CH) at β-lactam ring5.5366.9[2]
Thiazolidine Ring H4.38 - 5.7458.2 - 75.0[2][9]
Methyl Groups (-CH₃)1.45 - 1.67~20 - 30[9][10]
Ethoxy Group (-OCH₂CH₃)~4.0-4.5 (CH₂), ~1.4 (CH₃)~60-70 (CH₂), ~15 (CH₃)[10]
Aromatic Hydrogens (Ar-H)~7.0 - 8.5~110 - 160[10]
Carbonyls (C=O)-~160 - 180[11]

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[12]

    • Temperature: Set the probe temperature to a constant value, typically 298 K.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. A PENDANT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

    • 2D NMR (Optional): For complete structural assignment, acquire two-dimensional spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands for amide, carboxylic acid, β-lactam, and aromatic moieties confirms the compound's identity.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Source
O-H (Carboxylic Acid)Stretching, H-bonded3300 - 2500 (Broad)[14]
N-H (Amide)Stretching~3400 - 3300[14]
C-H (Aromatic)Stretching3100 - 3000[15]
C-H (Aliphatic)Stretching3000 - 2850[15]
C=O (β-Lactam)Stretching~1760 - 1780[16][17]
C=O (Amide I)Stretching~1680 - 1650[16][17]
C=O (Carboxylic Acid)Stretching~1725 - 1700[15]
C=C (Aromatic)Stretching~1600 and ~1475[15]
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • System: A Fourier-Transform Infrared (FTIR) spectrometer.[14]

    • Background: Collect a background spectrum of either the empty sample compartment (for KBr) or the clean, empty ATR crystal.

    • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

    • Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.[14]

    • Resolution: Set the resolution to 4 cm⁻¹.[18] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound, often as a detection method for High-Performance Liquid Chromatography (HPLC). The naphthalene and other chromophoric groups in the molecule give rise to characteristic UV absorbance.

Table 4: UV-Visible Spectroscopic Data for this compound

ParameterWavelength (nm)Solvent/SystemSource
Detection Wavelength224HPLC (Mobile Phase)
Detection Wavelength225HPLC (Mobile Phase)[2]
Expected λmax Region220 - 290Aqueous/OrganicInferred from related penicillins[19][20]
  • Sample Preparation:

    • Prepare a stock solution of this compound by accurately weighing the sample and dissolving it in a suitable solvent (e.g., methanol, water, or a buffer solution) in a volumetric flask to a concentration of ~100 µg/mL.

    • Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serially diluting the stock solution.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • System: A dual-beam UV-Vis spectrophotometer.[21]

    • Cuvettes: Use 1 cm path length matched quartz cuvettes.

  • Data Acquisition:

    • Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 400 nm down to 200 nm against the solvent blank to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve and determine its linearity (R² value).

    • Sample Analysis: Measure the absorbance of the unknown sample solution at λmax and calculate its concentration using the calibration curve.

Integrated Experimental Workflow

The comprehensive characterization of a this compound sample, whether for structural confirmation, impurity profiling, or quantitative assay, typically follows an integrated workflow. This process ensures that orthogonal data is collected to provide a complete and accurate profile of the substance.

Characterization_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Analytical Separation & Detection cluster_detect Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation Sample This compound Sample Prep Solution Preparation (Dilution, Extraction) Sample->Prep HPLC HPLC Separation (Reversed-Phase) Prep->HPLC NMR NMR Prep->NMR For pure substance IR FTIR Prep->IR For pure substance MS MS / MS HPLC->MS UV UV-Vis HPLC->UV Acquire Data Acquisition Process Data Processing (Integration, Transformation) Acquire->Process Elucidate Structural Elucidation & Quantification Process->Elucidate Report Final Report Elucidate->Report

Caption: General workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Binding Affinity of Nafcillin to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth analysis of the interaction between nafcillin, a penicillinase-resistant β-lactam antibiotic, and its molecular targets, the Penicillin-Binding Proteins (PBPs). It covers the mechanism of action, quantitative binding data, detailed experimental protocols for affinity determination, and mechanisms of resistance.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] Its primary targets are high-molecular-weight PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

This compound specifically inhibits the transpeptidase function of these PBPs.[2][4] It forms a stable, covalent acyl-enzyme complex with the active site serine of the PBP, effectively inactivating the enzyme.[1] This inactivation prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][2][5] In susceptible strains of Staphylococcus aureus, this compound primarily targets PBP1a, PBP1b, and PBP2.[6]

cluster_0 Mechanism of this compound Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP1a, 1b, 2) This compound->PBPs Binds to Inactivation Covalent Acylation & Enzyme Inactivation PBPs->Inactivation Leads to Crosslinking Peptidoglycan Cross-linking Blocked Inactivation->Crosslinking CellWall Weakened Cell Wall Crosslinking->CellWall Lysis Cell Lysis & Bacterial Death CellWall->Lysis

Figure 1. Mechanism of action of this compound.

Quantitative Binding Affinity Data

Direct, quantitative binding affinity data such as the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki) for this compound against specific, wild-type PBPs are not extensively reported in publicly accessible literature. However, the overall efficacy of this compound, which is a direct result of its PBP binding, is commonly measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Below is a summary of representative MIC values for this compound against various staphylococcal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Breakpoint (Susceptible)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)--≤ 2[6]
Staphylococcus aureusHeterogeneously Vancomycin-Intermediate (hVISA)128256-[7]
Staphylococcus aureusMethicillin-Resistant (MRSA)256512-[8][9][10]
Coagulase-negative staphylococciGeneral--≤ 0.25[6]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The significantly higher MIC values for MRSA strains are a direct consequence of the expression of PBP2a, which has an intrinsically low binding affinity for this compound.[11][12][13]

Experimental Protocols for PBP Binding Affinity Determination

Several robust biochemical and biophysical methods are employed to quantify the binding affinity of β-lactams like this compound to their target PBPs.

Competitive PBP Binding Assay

This is a classic method used to determine the IC50 of an unlabeled inhibitor by measuring its ability to compete with a labeled probe for the PBP active site. A common probe is Bocillin-FL, a fluorescent derivative of penicillin.

Detailed Methodology:

  • Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated via ultracentrifugation.[14]

  • Competition Reaction: A fixed amount of the membrane preparation is incubated with varying concentrations of the unlabeled inhibitor (this compound) for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the PBPs.[14][15]

  • Fluorescent Labeling: A fixed, sub-saturating concentration of Bocillin-FL is added to the mixture and incubated for a shorter period (e.g., 10 minutes). Bocillin-FL will bind to any PBPs not already occupied by this compound.

  • SDS-PAGE Separation: The reaction is stopped, and the membrane proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to each PBP is quantified. The band intensity is inversely proportional to the amount of this compound that has bound to the PBP.

  • IC50 Determination: The fluorescence intensity for each PBP is plotted against the concentration of this compound. The IC50 value is the concentration of this compound that results in a 50% reduction in the fluorescent signal compared to a control with no inhibitor.[14][15]

cluster_1 Workflow: Competitive PBP Binding Assay A Isolate Bacterial Membrane Fraction (contains PBPs) B Incubate PBPs with varying concentrations of this compound A->B C Add Fluorescent Probe (e.g., Bocillin-FL) B->C D Separate Proteins via SDS-PAGE C->D E Visualize & Quantify Fluorescence of PBP bands D->E F Plot Fluorescence vs. [this compound] and Calculate IC50 E->F

Figure 2. Workflow for a competitive PBP binding assay.
Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule. It is well-suited for studying protein-ligand interactions in high-throughput screening.[16][17]

Detailed Methodology:

  • Assay Principle: A small, fluorescently labeled molecule (the "tracer," e.g., a fluorescent penicillin derivative) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When the tracer binds to a much larger PBP, its tumbling slows dramatically, resulting in a high polarization signal.[18]

  • Competition Setup: Purified PBP is incubated in a microplate well with a fixed concentration of the fluorescent tracer and varying concentrations of the competitor, this compound.

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Measurement: The plate is read in a microplate reader equipped with polarizing filters. The FP value is measured for each well.

  • Data Analysis: As the concentration of this compound increases, it displaces the fluorescent tracer from the PBP, causing the FP signal to decrease. The data are plotted, and the IC50 is calculated from the resulting dose-response curve. The inhibitor constant (Ki) can then be derived from the IC50 using the Cheng-Prusoff equation.

cluster_2 Workflow: Fluorescence Polarization (FP) Assay A Combine Purified PBP, Fluorescent Tracer, and varying [this compound] in microplate B Incubate to reach equilibrium A->B C Excite with Polarized Light & Measure Emitted Polarization B->C D Low [this compound] = Tracer Bound = High Polarization Signal E High [this compound] = Tracer Displaced = Low Polarization Signal F Calculate IC50/Ki from Dose-Response Curve D->F E->F

Figure 3. Workflow for a fluorescence polarization assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique for monitoring biomolecular interactions.[19][20] It provides detailed kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Detailed Methodology:

  • Chip Preparation: The ligand (e.g., purified PBP) is immobilized onto the surface of a sensor chip using standard coupling chemistries (e.g., amine coupling).[20]

  • Analyte Injection: A solution containing the analyte (this compound) at a specific concentration is flowed over the sensor surface.

  • Association Phase: As this compound binds to the immobilized PBP, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected and recorded in real-time as a response unit (RU) signal.

  • Dissociation Phase: The this compound solution is replaced by a continuous flow of buffer. As this compound dissociates from the PBP, the mass on the surface decreases, and the RU signal declines.

  • Regeneration: A specific solution is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next cycle.

  • Kinetic Analysis: The experiment is repeated with a range of this compound concentrations. The resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and affinity (KD).

cluster_3 Workflow: Surface Plasmon Resonance (SPR) A Immobilize Purified PBP on Sensor Chip B Flow this compound (Analyte) over chip surface A->B C Measure Association Phase (Binding) in real-time B->C D Flow Buffer over chip surface C->D E Measure Dissociation Phase (Unbinding) in real-time D->E F Fit Sensorgram Data to determine ka, kd, and KD E->F

Figure 4. Workflow for a Surface Plasmon Resonance experiment.

Mechanisms of Resistance: The Role of PBP2a

The most significant mechanism of resistance to this compound and other β-lactams in S. aureus is the acquisition of the mecA gene, which encodes for PBP2a.[6][12]

  • Low Binding Affinity: PBP2a is a unique PBP that exhibits an extremely low binding affinity for the vast majority of β-lactam antibiotics, including this compound.[11][12][13]

  • Bypass of Inhibition: In the presence of this compound, the native PBPs (PBP1, 2, 3) are inhibited as usual. However, the uninhibited PBP2a is able to take over the transpeptidation function, allowing for the continued synthesis of cross-linked peptidoglycan.[11]

  • Cell Viability: This functional bypass allows the bacterium to maintain its cell wall integrity and survive in concentrations of this compound that would otherwise be lethal, leading to the phenotype known as methicillin-resistance (MRSA).[6]

cluster_4 Logical Relationship: PBP2a-Mediated Resistance This compound This compound NativePBPs Native PBPs (PBP1, 2, 3) This compound->NativePBPs Binds & Inhibits PBP2a PBP2a (from mecA gene) This compound->PBP2a Poor Binding (Low Affinity) Inhibited Inhibited NativePBPs->Inhibited Active Remains Active PBP2a->Active Synthesis Peptidoglycan Cross-linking Continues Active->Synthesis Survival Bacterial Survival (Resistance) Synthesis->Survival

Figure 5. PBP2a-mediated resistance to this compound.

References

The Genesis of a Stalwart Antibiotic: A Technical History of Nafcillin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the ongoing battle against bacterial resistance, the development of semi-synthetic penicillins marked a pivotal turning point. Among these, Nafcillin emerged as a crucial weapon against penicillinase-producing Staphylococcus aureus, a significant clinical threat in the mid-20th century. This technical guide provides a comprehensive historical account of the development of this compound, its derivatives, and the scientific milestones that underpinned its creation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of antibiotics.

The emergence of penicillin resistance, primarily through the production of β-lactamase (penicillinase) by bacteria, rendered early penicillins ineffective against many staphylococcal infections.[1][2][3] This critical challenge spurred a wave of research aimed at modifying the penicillin structure to protect it from enzymatic degradation. The breakthrough came in 1957 when scientists at Beecham Research Laboratories in the United Kingdom successfully isolated the penicillin nucleus, 6-aminopenicillanic acid (6-APA).[1] This discovery was a watershed moment, as it provided a versatile scaffold for the creation of a vast array of semi-synthetic penicillins with tailored properties.

The immediate goal was to develop penicillins that were resistant to staphylococcal β-lactamase. This led to the development of the first penicillinase-resistant penicillin, methicillin, in 1960.[4] Following this success, a concerted effort was made to create even more potent and pharmacokinetically favorable agents. It was within this fertile scientific environment that this compound was developed.

The Development of this compound: A Timeline and Key Milestones

  • 1957: The 6-APA Breakthrough: Researchers at Beecham Research Laboratories isolate the core penicillin nucleus, 6-aminopenicillanic acid (6-APA). This provides the essential building block for creating semi-synthetic penicillins.

  • Late 1950s - Early 1960s: A Race for a Better Penicillin: Following the discovery of 6-APA, a period of intense chemical modification and screening of new penicillin derivatives ensues. The primary objective is to find compounds with potent activity against penicillinase-producing staphylococci.

  • 1961: First Report of this compound: The synthesis and initial biological activity of this compound are first reported.

  • Early to Mid-1960s: Preclinical and Clinical Development: this compound undergoes extensive preclinical testing to evaluate its efficacy, safety, and pharmacokinetic profile. This is followed by clinical trials to assess its performance in treating human infections.

  • 1970: FDA Approval: this compound receives approval from the U.S. Food and Drug Administration (FDA) for clinical use, solidifying its place in the therapeutic armamentarium against staphylococcal infections.[5]

The development of this compound was a direct response to the clinical need for effective treatments against resistant bacteria. Its introduction provided clinicians with a valuable tool to combat infections that had become difficult to manage with existing therapies.

The Core Structure and Mechanism of Action

This compound, like all penicillin antibiotics, is a member of the β-lactam class of drugs. Its core structure consists of a thiazolidine ring fused to a β-lactam ring, with a side chain attached to the 6-amino position of the 6-APA nucleus.[6] It is this side chain that confers its unique properties, including its resistance to penicillinase.

The mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[7][8][9] Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8][9] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[7][8][9]

The key to this compound's resistance to penicillinase lies in the steric hindrance provided by its bulky side chain, the 2-ethoxy-1-naphthyl group. This large, rigid structure physically blocks the active site of the β-lactamase enzyme, preventing it from hydrolyzing and inactivating the β-lactam ring.

Derivatives of this compound: A Limited Landscape

A thorough review of the scientific literature reveals a notable scarcity of directly developed and clinically significant derivatives of this compound. While the initial discovery of 6-APA led to the creation of a family of penicillinase-resistant penicillins, including oxacillin, cloxacillin, and dicloxacillin, these are generally considered congeners developed in parallel rather than true derivatives of this compound.

The focus of subsequent research in the β-lactam field largely shifted towards broadening the spectrum of activity to include gram-negative bacteria, leading to the development of aminopenicillins (e.g., ampicillin, amoxicillin) and extended-spectrum penicillins (e.g., piperacillin).

The limited development of this compound derivatives may be attributed to several factors:

  • Efficacy of the Parent Compound: this compound itself proved to be a highly effective agent against its target pathogens, diminishing the immediate need for further refinement.

  • Focus on Broader Spectrum: The clinical demand for antibiotics with activity against a wider range of bacteria, particularly gram-negative organisms, likely directed research efforts away from modifying the narrow-spectrum this compound.

  • Emergence of Other Antibiotic Classes: The discovery and development of other classes of antibiotics, such as cephalosporins and fluoroquinolones, provided alternative therapeutic options and shifted the focus of drug discovery programs.

While no major clinically used derivatives of this compound have been identified, research into related compounds and impurities during its synthesis has been documented. These studies, however, are primarily focused on process optimization and quality control rather than the development of new therapeutic agents.

Quantitative Data: A Comparative Overview

To provide a clear comparison of this compound with its contemporary penicillinase-resistant penicillins, the following tables summarize key quantitative data.

Table 1: In Vitro Activity of Penicillinase-Resistant Penicillins against Staphylococcus aureus

AntibioticMinimum Inhibitory Concentration (MIC) Range (µg/mL) for Penicillinase-Producing S. aureus
This compound 0.12 - 0.5
Oxacillin 0.12 - 0.5
Cloxacillin 0.25 - 1.0
Dicloxacillin 0.06 - 0.25

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Pharmacokinetic Properties of Penicillinase-Resistant Penicillins

ParameterThis compoundOxacillinCloxacillinDicloxacillin
Protein Binding (%) 89.9~94~95~97
Half-life (hours) 0.5 - 1.50.3 - 0.80.4 - 0.70.6 - 0.8
Route of Elimination Primarily BiliaryRenal and BiliaryRenal and BiliaryRenal and Biliary

Experimental Protocols

The development and evaluation of this compound and its related compounds relied on a set of standardized experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • 2-Ethoxy-1-naphthoic acid

  • Thionyl chloride

  • An organic solvent (e.g., acetone, dichloromethane)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Activation of the Carboxylic Acid: 2-Ethoxy-1-naphthoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with thionyl chloride in an inert organic solvent. The reaction is usually carried out at reflux temperature to ensure complete conversion.

  • Acylation of 6-APA: The 6-APA is dissolved in an aqueous solution of a base, such as sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. The solution is cooled in an ice bath.

  • Coupling Reaction: The freshly prepared 2-ethoxy-1-naphthoyl chloride, dissolved in an organic solvent, is added dropwise to the cold solution of 6-APA with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range (pH 7.5-8.5) by the addition of a base to neutralize the hydrochloric acid formed during the reaction.

  • Isolation and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the this compound free acid. The precipitate is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

Materials:

  • This compound powder

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum of Staphylococcus aureus standardized to 0.5 McFarland turbidity

  • Incubator (35°C)

  • Spectrophotometer or visual inspection aid

Procedure:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test organism (S. aureus) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density of the wells using a spectrophotometer.

Visualizations

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

G cluster_0 The Rise of Penicillin Resistance Penicillin G Penicillin G S. aureus S. aureus Penicillin G->S. aureus Inhibits Inactive Penicillin Inactive Penicillin Penicillin G->Inactive Penicillin Penicillinase Penicillinase S. aureus->Penicillinase Produces Penicillinase->Penicillin G Hydrolyzes

Caption: The challenge of penicillinase-producing S. aureus.

G 6-APA Discovery (1957) 6-APA Discovery (1957) Semi-synthetic Penicillin Development Semi-synthetic Penicillin Development 6-APA Discovery (1957)->Semi-synthetic Penicillin Development Methicillin (1960) Methicillin (1960) Semi-synthetic Penicillin Development->Methicillin (1960) This compound (1961) This compound (1961) Semi-synthetic Penicillin Development->this compound (1961) FDA Approval (1970) FDA Approval (1970) This compound (1961)->FDA Approval (1970)

Caption: Key milestones in the development of this compound.

G cluster_0 This compound Synthesis Workflow 2-Ethoxy-1-naphthoic acid 2-Ethoxy-1-naphthoic acid 2-Ethoxy-1-naphthoyl chloride 2-Ethoxy-1-naphthoyl chloride 2-Ethoxy-1-naphthoic acid->2-Ethoxy-1-naphthoyl chloride + Thionyl chloride Thionyl chloride Thionyl chloride This compound This compound 2-Ethoxy-1-naphthoyl chloride->this compound Acylation 6-APA 6-APA 6-APA->this compound

Caption: Simplified workflow for the synthesis of this compound.

G cluster_0 Mechanism of Action of this compound This compound This compound PBPs PBPs This compound->PBPs Binds to and inhibits Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis Peptidoglycan Synthesis Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Forms Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Weakened wall leads to PBPs->Peptidoglycan Synthesis Catalyzes final step of

Caption: The signaling pathway of this compound's bactericidal action.

Conclusion

The development of this compound stands as a testament to the power of medicinal chemistry to address the evolving threat of antibiotic resistance. Born out of the necessity to combat penicillinase-producing staphylococci, its creation was made possible by the seminal discovery of the 6-aminopenicillanic acid nucleus. While the landscape of antibiotic research has since expanded dramatically, this compound remains a clinically relevant and important therapeutic option for specific infections. The lack of significant derivative development underscores both the initial success of the parent compound and the subsequent shifts in focus within the field of antibacterial drug discovery. This historical and technical overview provides a valuable resource for understanding the origins and enduring legacy of this important antibiotic.

References

The Bulwark Against Beta-Lactamases: A Technical Guide to the Resistance Mechanism of Nafcillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafcillin, a semi-synthetic penicillin, has long been a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its enduring efficacy is attributed to a unique structural feature that confers remarkable resistance to hydrolysis by beta-lactamase enzymes. This in-depth technical guide elucidates the core principles of this compound's beta-lactamase resistance, providing a comprehensive overview of its mechanism of action, quantitative data on its effectiveness, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Mechanism of Beta-Lactamase Resistance and Antibacterial Action

This compound's resilience against beta-lactamases stems from the steric hindrance provided by its bulky side chain. The molecule consists of a 6-aminopenicillanic acid nucleus with a 2-ethoxy-1-naphthyl group attached to the acyl side chain[1][2]. This large, rigid naphthyl group physically obstructs the active site of beta-lactamase enzymes, preventing the critical hydrolysis of the beta-lactam ring that would otherwise inactivate the antibiotic[1].

While resistant to enzymatic degradation, this compound retains its potent bactericidal activity. Like other penicillin-class antibiotics, its primary target is the bacterial cell wall. This compound covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the transpeptidation reactions that cross-link peptidoglycan chains[3]. This inhibition of cell wall synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.

Interestingly, this compound is characterized as a reversible suicide inhibitor of Staphylococcus aureus PC1 beta-lactamase. It forms a covalent acyl-enzyme intermediate with the active-site serine residue (Ser-70)[4][5]. However, this complex is relatively stable, and the enzyme reactivates slowly, with a reported rate constant of 2.0 x 10-3 s-1[1][4][5]. This transient inactivation further contributes to its effectiveness in the presence of beta-lactamase-producing bacteria.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Strain TypeNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Reference
Methicillin-Resistant S. aureus (MRSA)107256512

Table 2: this compound MIC for Specific Methicillin-Resistant S. aureus (MRSA) Strains

StrainThis compound MIC (µg/mL)Reference
COLn400N/A
N31550N/A

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Staphylococcus aureus isolate

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in an appropriate solvent.

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the S. aureus strain from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Within 15 minutes of preparation, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Purification of Staphylococcal Beta-Lactamase

This protocol is a general guideline for the purification of beta-lactamase from S. aureus.

Materials:

  • Staphylococcus aureus strain known to produce beta-lactamase

  • Culture medium (e.g., Tryptic Soy Broth)

  • Inducer (e.g., a sub-inhibitory concentration of a beta-lactam antibiotic)

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Centrifuge

  • Chromatography system

  • Cation-exchange chromatography column (e.g., CM-Sepharose)

  • Affinity chromatography column (e.g., Phenyl-Boronic Acid Agarose)

  • Appropriate buffers for chromatography

Procedure:

  • Culture and Induction: Grow the S. aureus strain in a suitable broth medium. Induce beta-lactamase production by adding a sub-inhibitory concentration of an appropriate beta-lactam antibiotic during the logarithmic growth phase.

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using a suitable method (e.g., sonication or enzymatic digestion with lysozyme).

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Cation-Exchange Chromatography: Load the clarified supernatant onto a cation-exchange column. Elute the bound proteins with a salt gradient. Collect fractions and assay for beta-lactamase activity.

  • Affinity Chromatography: Pool the active fractions and apply them to a phenyl-boronic acid agarose affinity column. Wash the column to remove non-specifically bound proteins. Elute the beta-lactamase using a competitive inhibitor or a change in pH.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity.

Beta-Lactamase Enzyme Kinetics Assay

This protocol utilizes the chromogenic substrate nitrocefin to determine the kinetic parameters of beta-lactamase.

Materials:

  • Purified beta-lactamase

  • Nitrocefin solution

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

  • This compound solution (for inhibition studies)

Procedure:

  • Preparation of Reagents: Prepare a stock solution of nitrocefin in DMSO and dilute it to the desired concentrations in the assay buffer. Prepare a solution of the purified beta-lactamase of known concentration.

  • Determination of Km and Vmax:

    • In a microplate or cuvette, add a fixed amount of the enzyme to varying concentrations of nitrocefin.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

    • Calculate the initial velocity (V0) for each substrate concentration.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

  • Determination of Ki for this compound (as an inhibitor):

    • Perform the kinetic assay as described above in the presence of various fixed concentrations of this compound.

    • Determine the apparent Km and Vmax values at each inhibitor concentration.

    • Analyze the data using appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the inhibition constant (Ki) and the mechanism of inhibition.

Signaling Pathways and Experimental Workflows

Regulation of Beta-Lactamase Expression

In Staphylococcus aureus, the expression of the beta-lactamase gene (blaZ) is tightly regulated by the BlaI repressor and the BlaR1 sensor-transducer. In the absence of a beta-lactam antibiotic, BlaI binds to the operator region of the bla operon, preventing the transcription of blaZ. When a beta-lactam antibiotic is present, it is sensed by BlaR1, leading to a signaling cascade that results in the cleavage of BlaI and the subsequent derepression of blaZ transcription. While not definitively shown for this compound, it is plausible that its presence can induce this pathway. Furthermore, there is evidence of cross-talk between the bla and mecA regulatory systems, where the bla locus can influence the expression of PBP2a, the protein responsible for methicillin resistance.

beta_lactamase_regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BlaR1 BlaR1 (Sensor) BlaI BlaI (Repressor) BlaR1->BlaI 2. Signal Transduction & Cleavage bla_operon bla Operon BlaI->bla_operon 3. Repression blaZ blaZ (Beta-lactamase) bla_operon->blaZ 4. Transcription (Derepressed) beta_lactamase Beta-lactamase blaZ->beta_lactamase 5. Translation This compound This compound This compound->BlaR1 1. Binding

Figure 1. Proposed signaling pathway for the induction of beta-lactamase expression by this compound.

Experimental Workflow for Assessing Beta-Lactamase Resistance

The following diagram outlines a comprehensive workflow for characterizing the resistance of a bacterial strain to this compound mediated by beta-lactamase.

experimental_workflow cluster_phenotypic Phenotypic Characterization cluster_biochemical Biochemical Characterization cluster_molecular Molecular Analysis mic_testing MIC Determination (Broth Microdilution) beta_lactamase_assay Beta-lactamase Production Assay (e.g., Nitrocefin test) purification Beta-lactamase Purification beta_lactamase_assay->purification If positive kinetics Enzyme Kinetics (Km, kcat, Ki) purification->kinetics gene_detection blaZ Gene Detection (PCR) expression_analysis blaZ Expression Analysis (qRT-PCR with/without this compound) gene_detection->expression_analysis If positive docking Molecular Docking Simulation gene_detection->docking If sequence is known start Bacterial Isolate start->mic_testing start->beta_lactamase_assay start->gene_detection

Figure 2. Experimental workflow for investigating this compound resistance.

Molecular Interaction: Steric Hindrance in Action

The key to this compound's beta-lactamase resistance is the steric hindrance provided by its bulky 2-ethoxy-1-naphthyl side chain. This side chain effectively shields the beta-lactam ring from the nucleophilic attack by the active site serine of the beta-lactamase enzyme. The following diagram illustrates this concept.

steric_hindrance cluster_enzyme Beta-Lactamase Active Site cluster_this compound This compound Molecule ser70 Serine 70 (Nucleophile) active_site_pocket Active Site Pocket beta_lactam_ring Beta-Lactam Ring beta_lactam_ring->ser70 Steric Hindrance (Blocks Attack) side_chain Bulky 2-Ethoxy-1-Naphthyl Side Chain side_chain->active_site_pocket Clashes with Pocket Entrance

Figure 3. Steric hindrance of this compound in the beta-lactamase active site.

Conclusion

This compound's resistance to beta-lactamase is a classic example of rational drug design, where a structural modification provides a significant therapeutic advantage. The steric bulk of its 2-ethoxy-1-naphthyl side chain effectively prevents enzymatic inactivation, allowing the drug to reach its target, the penicillin-binding proteins, and exert its bactericidal effect. Understanding the multifaceted nature of this resistance, from the molecular interactions to the quantitative measures of efficacy and the underlying regulatory pathways, is crucial for the continued development of robust antibacterial agents in the face of evolving bacterial resistance. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the enduring legacy of this compound and to inform the design of the next generation of beta-lactamase-stable antibiotics.

References

An In-depth Technical Guide to Nafcillin's Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nafcillin is a semisynthetic, narrow-spectrum, β-lactamase-resistant penicillin antibiotic primarily deployed against infections caused by penicillinase-producing staphylococci.[1][2] Its efficacy is rooted in the inhibition of bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics.[3][4] This document provides a comprehensive technical overview of this compound's spectrum of activity against clinically relevant Gram-positive bacteria, with a focus on quantitative susceptibility data, detailed experimental methodologies for its assessment, and the molecular pathways governing its mechanism of action and bacterial resistance.

Mechanism of Action

This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[3][5] The terminal step in the synthesis of peptidoglycan, a critical structural component of the cell wall, is the cross-linking of polypeptide chains, a reaction catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][6] this compound, like other penicillin derivatives, forms a stable, covalent bond with the active site of these PBPs.[5] This irreversible inhibition blocks the transpeptidation process, compromising the integrity of the peptidoglycan structure. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][4] A key characteristic of this compound is its structural resistance to hydrolysis by staphylococcal penicillinases (β-lactamases), enzymes that inactivate many other penicillins.[1][7]

cluster_Cell Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates CellWall Cross-linked Peptidoglycan (Cell Wall Synthesis) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Transpeptidation (Catalyzed by PBPs) Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

In Vitro Spectrum of Activity

This compound's primary utility is against methicillin-susceptible Staphylococcus aureus (MSSA) and other susceptible staphylococci.[1][8] Its activity against other Gram-positive genera is variable, with notable resistance observed in enterococci.[8][9] The following tables summarize the in vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) data and susceptibility breakpoints as defined by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: this compound Activity Against Staphylococcus aureus
Organism / PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)CLSI Breakpoint (S≤)Reference(s)
Methicillin-Susceptible S. aureus (MSSA)----≤ 2[7]
Methicillin-Resistant S. aureus (MRSA)1072565124 to >1024≤ 2[10][11]
Hetero-Vancomycin Intermediate S. aureus (hVISA)251282564 - 256≤ 2[12]
Note: Data for MSSA is generally established; specific MIC₅₀/₉₀ values from recent large-scale surveillance are less commonly published as susceptibility is widespread. MRSA is resistant to all penicillinase-stable penicillins, including this compound.[13]
Table 2: this compound Activity Against Other Gram-Positive Bacteria
OrganismNo. of Isolates% Inhibited at 6.25 µg/mL% Inhibited at 12.5 µg/mLCLSI Breakpoint (S≤)Reference(s)
Enterococcus spp.3066%83%N/A[9]
Coagulase-negative staphylococci---≤ 0.25[7]
Note: Enterococci are generally considered clinically resistant to this compound.[8] More than 50% of coagulase-negative staphylococci are methicillin-resistant and therefore also resistant to this compound.[7]

Mechanisms of Resistance

Bacterial resistance to this compound primarily arises from modifications of the drug's target site rather than enzymatic degradation, as this compound is stable against staphylococcal β-lactamases.[7][13]

  • Alteration of Penicillin-Binding Proteins (PBPs): The most significant mechanism of resistance is the acquisition and expression of the mecA gene.[6][13] This gene encodes for a novel penicillin-binding protein, PBP2a, which has a very low affinity for this compound and other β-lactam antibiotics.[7][13] Bacteria expressing PBP2a, such as MRSA, can continue to synthesize their cell wall even in the presence of clinically achievable concentrations of this compound, rendering the drug ineffective.[7]

  • Altered PBPs in Streptococci: In organisms like Streptococcus pneumoniae, reduced susceptibility to penicillins, including this compound, is due to alterations in the native PBPs.[7][13]

cluster_MSSA Susceptible Bacterium (e.g., MSSA) cluster_MRSA Resistant Bacterium (e.g., MRSA) Nafcillin_S This compound Native_PBP_S Native PBPs Nafcillin_S->Native_PBP_S Binds Inhibition_S Inhibition CellWall_S Cell Wall Synthesis Native_PBP_S->CellWall_S Catalyzes Native_PBP_S->Inhibition_S Leads to Nafcillin_R This compound Native_PBP_R Native PBPs Nafcillin_R->Native_PBP_R Binds & Inhibits PBP2a PBP2a (Low Affinity) Nafcillin_R->PBP2a Cannot Bind Effectively mecA mecA gene mecA->PBP2a Encodes CellWall_R Cell Wall Synthesis Continues PBP2a->CellWall_R Bypasses Inhibition & Catalyzes start Isolate Pure Bacterial Colony inoculum_prep Prepare Inoculum (0.5 McFarland Standard) start->inoculum_prep inoculate Inoculate Plate with Standardized Bacteria inoculum_prep->inoculate dilution Prepare Serial Dilutions of this compound in Microtiter Plate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read for Visible Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest concentration with no growth read->determine_mic interpret Interpret Result using CLSI/EUCAST Breakpoints determine_mic->interpret susceptible Susceptible interpret->susceptible MIC ≤ Breakpoint resistant Resistant interpret->resistant MIC > Breakpoint

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Nafcillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Staphylococcus species to nafcillin. Due to its similar resistance profile and more reliable test performance, oxacillin is routinely used as a surrogate for testing this compound susceptibility. The methodologies described herein are based on the standards and guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results.

Data Presentation: Interpretive Criteria and Quality Control

Accurate determination of antimicrobial susceptibility is critical for clinical diagnostics and drug development. The following tables summarize the CLSI M100 guidelines for interpreting oxacillin (this compound) susceptibility results and the expected quality control ranges for the recommended reference strain.

Table 1: CLSI M100 Interpretive Criteria for Oxacillin (this compound) against Staphylococcus spp.

OrganismMethodDisk ContentSusceptibleIntermediateResistant
Staphylococcus aureus Broth Dilution (MIC in µg/mL)-≤ 2-≥ 4
Disk Diffusion (Zone Diameter in mm)Oxacillin 1 µg≥ 1311-12≤ 10
Disk Diffusion (Zone Diameter in mm)Cefoxitin 30 µg≥ 22-≤ 21
Coagulase-Negative Staphylococci Broth Dilution (MIC in µg/mL)-≤ 0.25-≥ 0.5
Disk Diffusion (Zone Diameter in mm)Oxacillin 1 µg≥ 18-≤ 17
Disk Diffusion (Zone Diameter in mm)Cefoxitin 30 µg≥ 25-≤ 24

Note: Resistance to oxacillin predicts resistance to all other beta-lactam agents, including this compound. For S. aureus, the cefoxitin screen is a more reliable method for detecting mecA-mediated oxacillin resistance.

Table 2: CLSI M100 Quality Control Ranges for Oxacillin

Quality Control StrainMethodAntimicrobial AgentConcentration/Disk ContentAcceptable QC Range
Staphylococcus aureus ATCC® 29213™ Broth MicrodilutionOxacillin-0.12 - 0.5 µg/mL
Staphylococcus aureus ATCC® 25923™ Disk DiffusionOxacillin1 µg18 - 24 mm
Disk DiffusionCefoxitin30 µg23 - 29 mm

Experimental Protocols

The following are detailed protocols for the three primary methods of in vitro susceptibility testing for this compound (via oxacillin) against Staphylococcus species.

Protocol 1: Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Oxacillin powder, analytical grade

  • Staphylococcus isolate and S. aureus ATCC® 29213™

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Antimicrobial Stock Solution Preparation:

    • Prepare a stock solution of oxacillin at a concentration of 1280 µg/mL in a suitable solvent as per the manufacturer's instructions.

    • Further dilute the stock solution in CAMHB to create a working solution for the dilution series.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the Staphylococcus isolate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the oxacillin working solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).

    • The final volume in each well should be 100 µL after inoculation.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the standardized and diluted bacterial suspension.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours. For detecting oxacillin resistance, incubation for a full 24 hours is recommended.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

Workflow for Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading start Start prep_colonies Select 3-5 Colonies start->prep_colonies prep_suspension Suspend in Saline prep_colonies->prep_suspension prep_mcfarland Adjust to 0.5 McFarland prep_suspension->prep_mcfarland prep_dilution Dilute Inoculum prep_mcfarland->prep_dilution inoculate Inoculate Wells prep_dilution->inoculate prep_antibiotic Prepare Oxacillin Dilutions in 96-well plate prep_antibiotic->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining MIC using the broth microdilution method.

Protocol 2: Disk Diffusion Method (Kirby-Bauer, CLSI M02)

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Oxacillin (1 µg) and Cefoxitin (30 µg) antimicrobial disks

  • Staphylococcus isolate and S. aureus ATCC® 25923™

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the Broth Microdilution protocol (steps 2a-2c).

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Antimicrobial Disks:

    • Using sterile forceps, aseptically place the oxacillin and cefoxitin disks on the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours. For oxacillin with S. aureus, incubate for a full 24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper on the underside of the plate.

    • Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria in Table 1.

Workflow for Disk Diffusion

DiskDiffusion cluster_prep Preparation cluster_plate Plate Inoculation & Disk Application cluster_incubation Incubation & Reading start Start prep_colonies Select 3-5 Colonies start->prep_colonies prep_suspension Suspend in Saline prep_colonies->prep_suspension prep_mcfarland Adjust to 0.5 McFarland prep_suspension->prep_mcfarland inoculate_plate Inoculate MHA Plate prep_mcfarland->inoculate_plate apply_disks Apply Oxacillin & Cefoxitin Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Protocol 3: E-test® (Gradient Diffusion Method)

The E-test® utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Oxacillin E-test® strips

  • Staphylococcus isolate and appropriate ATCC® quality control strain

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Prepare the inoculum and inoculate the MHA plate as described in the Disk Diffusion protocol (steps 1 and 2).

  • Application of E-test® Strip:

    • Using sterile forceps, carefully place the oxacillin E-test® strip onto the inoculated agar surface with the MIC scale facing upwards.

    • Ensure the entire length of the strip is in contact with the agar. Do not move the strip once it has been applied.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours. For oxacillin resistance detection, 24 hours of incubation is recommended.

  • Result Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

    • If the intersection falls between two markings, round up to the next highest value.

    • Interpret the MIC value according to the criteria in Table 1.

Workflow for E-test®

Etest cluster_prep Preparation cluster_plate Plate Inoculation & Strip Application cluster_incubation Incubation & Reading start Start prep_colonies Select 3-5 Colonies start->prep_colonies prep_suspension Suspend in Saline prep_colonies->prep_suspension prep_mcfarland Adjust to 0.5 McFarland prep_suspension->prep_mcfarland inoculate_plate Inoculate MHA Plate prep_mcfarland->inoculate_plate apply_strip Apply Oxacillin E-test® Strip inoculate_plate->apply_strip incubate Incubate at 35°C for 16-24 hours apply_strip->incubate read_mic Read MIC from Strip incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the E-test® gradient diffusion method.

Application Notes and Protocols for the Use of Nafcillin in Animal Models of Staphylococcus aureus Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing nafcillin in various preclinical animal models of Staphylococcus aureus infection. The following sections detail established experimental protocols, quantitative efficacy data, and key pharmacokinetic considerations to aid in the design and interpretation of studies evaluating anti-staphylococcal therapies.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound has been evaluated in several well-established animal models of S. aureus infection. The data below summarizes key findings regarding dosage, route of administration, and therapeutic outcomes.

Animal ModelS. aureus StrainThis compound Dosage RegimenRoute of AdministrationKey Efficacy OutcomesReference(s)
Murine Subcutaneous Infection MRSA (Sanger 252)100 mg/kgSubcutaneous- Significantly smaller lesion sizes at days 2, 3, 4, and 7 compared to control. - Modest but statistically significant reduction in lesional MRSA burden (CFU/g tissue) at day 4.[1][2]
Rabbit Osteomyelitis MSSA40 mg/kg every 6 hours for 28 daysSubcutaneous- 60% of this compound-treated rabbits had sterile bone marrow cultures post-treatment, compared to 5% of untreated controls.[3]
Rabbit Osteomyelitis MSSA30 mg/kg (single dose)Subcutaneous- Significantly lower percentage of infected tibias (10%) compared to untreated controls (93%).[4]
Rat Endocarditis MSSA (TX0117)Simulating human dosingIntravenous- Achieved a mean log10 reduction of 5.3 CFU/g of vegetation compared to untreated controls.[5][6]
Murine Sepsis S. aureusNot specifiedSubcutaneous- Delayed this compound treatment in combination with other agents significantly prolonged life and reduced fatality rates compared to this compound-saline treatment.[7]

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound in different animal species is crucial for designing effective dosing regimens and for the appropriate interpretation of efficacy studies. While comprehensive comparative pharmacokinetic data across all common laboratory animal models is limited, some key parameters have been reported.

Animal SpeciesKey Pharmacokinetic ParametersReference(s)
Rabbit Following a 30 mg/kg subcutaneous dose, serum concentrations were maintained at bactericidal levels with a four-times-daily dosage regimen. Bone concentrations were comparable to those achieved with levofloxacin.[4]
Human (for reference) Serum half-life is approximately 0.76 hours in children.[8]

Note: The lack of direct comparative pharmacokinetic studies of this compound in mice, rats, and rabbits necessitates careful consideration when extrapolating dosage regimens and efficacy data between these species.

Experimental Protocols

Detailed methodologies for establishing and evaluating S. aureus infections in various animal models are presented below. These protocols provide a foundation for standardized and reproducible experiments.

Murine Subcutaneous Infection Model

This model is suitable for studying skin and soft tissue infections (SSTIs) and evaluating the efficacy of antimicrobial agents in reducing local bacterial burden and lesion development.[1][9][10][11]

Materials:

  • Staphylococcus aureus strain of interest (e.g., MRSA Sanger 252)

  • Tryptic Soy Broth (TSB) or other suitable bacterial culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Female CD-1 mice (or other appropriate strain)

  • Electric clippers

  • Tuberculin syringes with 27-gauge needles

  • Calipers for lesion measurement

  • Surgical tools for tissue harvesting

  • Homogenizer

  • Tryptic Soy Agar (TSA) plates

Protocol:

  • Inoculum Preparation:

    • Culture S. aureus in TSB overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU in 100 µL for MRSA Sanger 252).[2] Verify the concentration by serial dilution and plating on TSA.

  • Infection Procedure:

    • Anesthetize the mice.

    • Shave a small area on the flank of each mouse.

    • Inject 100 µL of the bacterial suspension subcutaneously into the shaved area.[9][12]

  • This compound Administration:

    • Prepare this compound solution in sterile PBS or saline.

    • For a 100 mg/kg dose, administer the appropriate volume subcutaneously at predefined time points. For example, a regimen could involve dosing at 8, 4, and 0.5 hours before bacterial injection, 4 hours after injection, and then every 12 hours for the duration of the experiment.[2]

  • Efficacy Evaluation:

    • Lesion Size: Measure the length and width of the skin lesions daily using calipers. Calculate the area (mm²).

    • Bacterial Burden (CFU Quantification):

      • At the end of the experiment (e.g., day 4), euthanize the mice.

      • Aseptically excise the skin lesions.

      • Weigh the tissue and homogenize it in a known volume of sterile PBS.

      • Perform serial dilutions of the homogenate and plate on TSA.

      • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU per gram of tissue.

Rabbit Osteomyelitis Model

This model is used to study bone infections and evaluate the ability of antibiotics to penetrate bone tissue and eradicate deep-seated infections.[13][14][15][16][17]

Materials:

  • Staphylococcus aureus strain of interest

  • New Zealand White rabbits

  • Anesthetic agents

  • Surgical instruments for bone exposure and drilling

  • Sodium morrhuate (sclerosing agent)

  • Sterile saline

  • Syringes and needles

  • Bone rongeurs and other tools for bone sample collection

  • Equipment for bone homogenization and bacterial culture

Protocol:

  • Inoculum Preparation: Prepare the S. aureus inoculum as described for the murine subcutaneous model, adjusting the final concentration as required for the specific protocol.

  • Surgical Procedure and Infection:

    • Anesthetize the rabbit.

    • Surgically expose the tibia or femur.

    • Drill a hole into the medullary cavity of the bone.

    • Inject a sclerosing agent such as sodium morrhuate to induce a localized bone necrosis, which facilitates the establishment of infection.

    • Inject the S. aureus suspension directly into the medullary cavity.

    • Close the wound in layers.

  • This compound Administration:

    • Administer this compound subcutaneously at the desired dosage and frequency (e.g., 40 mg/kg every 6 hours).[3]

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the rabbits.

    • Aseptically collect bone marrow and bone samples from the infected site.

    • Homogenize the bone samples.

    • Perform quantitative cultures of the bone marrow and homogenized bone to determine the presence and quantity of S. aureus.

Rat Endocarditis Model

This model mimics infective endocarditis and is valuable for assessing the efficacy of antibiotics in sterilizing cardiac vegetations.[5][6][18][19][20][21][22]

Materials:

  • Staphylococcus aureus strain of interest

  • Sprague-Dawley or Wistar rats

  • Anesthetic agents

  • Polyethylene catheter

  • Surgical instruments for catheter insertion into the carotid artery

  • Syringes and needles

Protocol:

  • Catheter Placement:

    • Anesthetize the rat.

    • Surgically expose the right carotid artery.

    • Insert a sterile polyethylene catheter through the carotid artery and advance it into the left ventricle of the heart to induce minor trauma to the aortic valve, which serves as a nidus for infection.

    • Secure the catheter in place and close the incision.

  • Infection:

    • 24 to 48 hours after catheter placement, inject the S. aureus suspension intravenously via the tail vein.

  • This compound Administration:

    • Administer this compound intravenously at a dosage regimen that simulates human therapeutic exposures.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the rats.

    • Aseptically remove the heart and excise the cardiac vegetations from the aortic valve.

    • Weigh the vegetations and homogenize them in a known volume of sterile saline.

    • Perform quantitative cultures of the homogenate to determine the bacterial load (CFU per gram of vegetation).

Visualizations

Experimental Workflow for Murine Subcutaneous Infection Model

Murine_Subcutaneous_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Evaluation Inoculum_Prep S. aureus Inoculum Preparation Infection Subcutaneous Injection of S. aureus Inoculum_Prep->Infection Animal_Prep Mouse Acclimation & Shaving Animal_Prep->Infection Treatment This compound or Vehicle Administration Infection->Treatment Lesion_Measurement Daily Lesion Size Measurement Treatment->Lesion_Measurement Euthanasia Euthanasia & Tissue Harvest (e.g., Day 4) Lesion_Measurement->Euthanasia CFU_Quant Bacterial Load Quantification (CFU/g) Euthanasia->CFU_Quant Rabbit_Osteomyelitis_Model A Surgical Induction of Bone Defect B Inoculation with S. aureus A->B introduces C Establishment of Infection B->C leads to D This compound Treatment C->D is targeted by E Evaluation of Bacterial Clearance D->E aims for Nafcillin_Host_Pathogen_Interaction cluster_bacterium Staphylococcus aureus cluster_host Host Immune Response PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall is essential for Virulence_Factors Virulence Factor Expression Cell_Wall->Virulence_Factors influences Innate_Immunity Innate Immune Cells (e.g., Neutrophils) Virulence_Factors->Innate_Immunity evades Phagocytosis Phagocytosis & Bacterial Killing Innate_Immunity->Phagocytosis mediates This compound This compound This compound->PBP binds & inhibits This compound->Virulence_Factors may alter This compound->Phagocytosis enhances

References

Preparation of Nafcillin Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Nafcillin stock solutions for various in vitro and in vivo laboratory applications. This compound is a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic primarily effective against gram-positive bacteria, particularly susceptible strains of Staphylococcus.

Mechanism of Action

This compound, like other β-lactam antibiotics, inhibits the biosynthesis of the bacterial cell wall.[1][2][3] It specifically targets and forms covalent bonds with penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1][2][3][4] This inhibition of PBP transpeptidase and carboxypeptidase functions prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: Solubility of this compound Sodium Salt Hydrate [5]

SolventSolubility (approx. mg/mL)
Dimethylformamide (DMF)15
Dimethyl Sulfoxide (DMSO)10[5]
Ethanol1
Phosphate-Buffered Saline (PBS, pH 7.2)1

Data presented here is for this compound sodium salt hydrate. Solubility may vary slightly between different forms and batches.

Table 2: Stability of this compound Solutions

ConcentrationSolvent/DiluentStorage TemperatureStability
250 mg/mLSterile Water, 0.9% NaClRoom Temperature3 days[6]
250 mg/mLSterile Water, 0.9% NaClRefrigerated (2-8°C)7 days[6]
250 mg/mLSterile WaterFrozen (-20°C)Up to 3 months[7]
10-200 mg/mLNot specifiedRoom Temperature24 hours[6]
10-200 mg/mLNot specifiedRefrigerated7 days[6]
1 g/100mL0.9% NaCl23°C10% loss after 5 days[8]
1 g/100mL0.9% NaCl4°CMicroprecipitate after 14-21 days[8]
2.5 mg/mL5% Dextrose in Water (D5W)Cold Temperature97.30% of initial concentration after 6 weeks[9]
2.5 mg/mLNormal Saline (NS)Cold Temperature92.66% of initial concentration after 6 weeks[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments where the final concentration of DMSO can be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound sodium salt hydrate (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile, cryogenic vials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound sodium salt hydrate. For a 10 mg/mL stock solution, you will need 10 mg of this compound for every 1 mL of DMSO.

  • Dissolution: Transfer the weighed this compound to a sterile conical tube. Add the calculated volume of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use cryogenic vials. Store the aliquots at -20°C or -80°C for long-term storage.[10] For short-term use (up to one week), aliquots can be stored at 4°C.[11] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL this compound Aqueous Stock Solution

This protocol is recommended for applications where organic solvents are not desirable. Note that aqueous solutions of this compound are less stable and should be prepared fresh.[5]

Materials:

  • This compound sodium salt hydrate (crystalline solid)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical centrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile storage tubes

  • PPE

Procedure:

  • Weighing: Accurately weigh the required amount of this compound sodium salt hydrate in a sterile weighing boat.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of sterile water or PBS to achieve a final concentration of 1 mg/mL.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Sterile Filtration: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Use and Storage: It is highly recommended to use the aqueous solution immediately after preparation. We do not recommend storing the aqueous solution for more than one day.[5] If short-term storage is necessary, keep it at 4°C and use within 24 hours.

Visualizations

This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Nafcillin_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs bind to Cell Wall Synthesis Cell Wall Cross-linking PBPs->Cell Wall Synthesis catalyze Intact Cell Wall Intact Cell Wall Cell Wall Synthesis->Intact Cell Wall Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis leads to This compound This compound This compound->PBPs inhibits

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow: Preparation of this compound Stock Solution

Nafcillin_Stock_Preparation_Workflow start Start weigh Weigh this compound Sodium Salt Hydrate start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO or Water) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex filter Sterile filter (0.22 µm filter) vortex->filter aliquot Aliquot into sterile cryogenic vials filter->aliquot store Store at appropriate temperature (-20°C or -80°C) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Nafcillin Dosage Calculations for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining appropriate nafcillin dosages in cell culture experiments. This compound is a narrow-spectrum β-lactam antibiotic effective against penicillinase-producing Staphylococcus species. In cell culture, it is crucial to use concentrations that effectively inhibit or kill bacteria without exerting significant cytotoxic effects on mammalian cells. This document outlines the methodologies to establish optimal this compound concentrations for various experimental needs.

Mechanism of Action

This compound is a penicillinase-resistant penicillin that inhibits bacterial cell wall synthesis.[1][2] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in bacterial cell walls.[1][2] This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. Its resistance to penicillinase, an enzyme produced by some bacteria to inactivate β-lactam antibiotics, makes it particularly useful against resistant staphylococcal infections.

Preparing this compound Stock Solutions for Cell Culture

Proper preparation of a sterile, concentrated stock solution is the first step in utilizing this compound for cell culture experiments.

Materials:

  • This compound sodium salt (powder form)

  • Sterile, nuclease-free water, phosphate-buffered saline (PBS), or cell culture medium for dissolution

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Protocol:

  • Reconstitution: Aseptically weigh the desired amount of this compound sodium powder in a sterile conical tube. Reconstitute the powder in a sterile solvent (e.g., nuclease-free water or PBS) to create a concentrated stock solution. A common stock concentration is 10 mg/mL.

  • Sterilization: Filter-sterilize the reconstituted this compound solution through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles, which can degrade the antibiotic's activity. For short-term use (up to one week), aliquots can be stored at 4°C.

Determining this compound's Antibacterial Efficacy in Cell Culture (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Determining the MIC of this compound against the specific bacterial strain used in your experiments is essential.

Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture Preparation: Inoculate a single colony of the target bacterium (e.g., Staphylococcus aureus) into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.

  • Standardization of Inoculum: Dilute the overnight culture in fresh broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve a range of concentrations. Be sure to include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound and the positive control well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Assessing this compound Cytotoxicity in Mammalian Cells

Before using this compound in co-culture experiments, it is imperative to determine its cytotoxic effect on the mammalian cell line of interest. This ensures that observed effects are due to the antibiotic's impact on the bacteria and not a confounding toxic effect on the host cells. A common method for this is the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the mammalian cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • This compound Treatment: Prepare a range of this compound concentrations in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, if any) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Quantitative Data Summary

The following tables summarize typical concentration ranges for this compound in different applications. Note: These are starting points, and optimal concentrations should be empirically determined for each specific cell line and bacterial strain.

Table 1: Recommended this compound Concentration Ranges for Antibacterial Activity
Application Concentration Range (µg/mL)
Minimum Inhibitory Concentration (MIC) against S. aureus0.25 - 2.0
Sub-inhibitory concentrations for biofilm studies1/256 to 1/2 of MIC
Sensitization of MRSA to innate immunity2.0 - 20.0
Table 2: General Cytotoxicity Profile of this compound on Mammalian Cells
Parameter Concentration Range (µg/mL)
Expected Non-Cytotoxic Range (for most cell lines)< 100
Concentration for Initial Cytotoxicity Screening1 - 1000

Experimental Workflow and Signaling Pathways

Experimental Workflow for Determining Optimal this compound Dosage

The following diagram illustrates a logical workflow for establishing the appropriate this compound concentration for a co-culture experiment.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis & Application prep_this compound Prepare this compound Stock mic_assay Determine MIC of this compound on Bacteria prep_this compound->mic_assay cytotoxicity_assay Determine Cytotoxicity of this compound on Mammalian Cells prep_this compound->cytotoxicity_assay prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic_assay prep_cells Culture Mammalian Cells prep_cells->cytotoxicity_assay analyze_data Analyze MIC and Cytotoxicity Data mic_assay->analyze_data cytotoxicity_assay->analyze_data select_concentration Select Optimal Non-Toxic, Bactericidal/Bacteriostatic Concentration analyze_data->select_concentration coculture_experiment Perform Co-culture Experiment select_concentration->coculture_experiment

Caption: Workflow for optimizing this compound dosage in cell culture.

This compound's Primary Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

This compound's mechanism of action is primarily extracellular for mammalian cells, as it targets a structure not present in eukaryotes. Therefore, it is not known to directly and specifically modulate intracellular signaling pathways such as NF-κB or MAPK in mammalian cells. Its effect on mammalian cells in a co-culture system is indirect, by eliminating or reducing the bacterial load and the associated inflammatory stimuli. The diagram below illustrates its targeted action on bacteria.

bacterial_cell_wall_inhibition This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to and inhibits transpeptidation Peptidoglycan Cross-linking (Transpeptidation) pbp->transpeptidation Catalyzes cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Essential for lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to

Caption: this compound's inhibition of bacterial cell wall synthesis.

Conclusion

Determining the optimal dosage of this compound for cell culture experiments requires a systematic approach that considers both its antibacterial efficacy and its potential cytotoxicity to mammalian cells. By following the protocols outlined in these application notes, researchers can confidently select this compound concentrations that will yield reliable and reproducible results in their specific experimental systems. It is crucial to perform these validation steps for each new cell line or bacterial strain to ensure the integrity of the experimental data.

References

Application Notes and Protocols for Assessing Nafcillin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of nafcillin in combination with other antibiotics. The methodologies described are essential for preclinical studies and can guide the development of novel combination therapies to combat bacterial infections, particularly those caused by resistant organisms.

Introduction

This compound, a penicillinase-resistant penicillin, is a cornerstone in the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). However, the increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms. The synergistic combination of this compound with other antimicrobial agents, such as vancomycin, daptomycin, or ceftaroline, has shown promise in in vitro studies.[1][2] This document outlines standardized protocols for evaluating such synergistic interactions.

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for the final transpeptidation process.[3] Synergy can occur when a second antibiotic complements this action, for instance, by disrupting the cell membrane or inhibiting protein synthesis, leading to enhanced bactericidal activity.

Data Presentation: Quantitative Assessment of Synergy

The following tables summarize quantitative data from studies assessing this compound synergy.

Table 1: Synergy of this compound and Vancomycin against S. aureus Strains [4][5][6]

Strain TypeNumber of StrainsPercentage Showing Synergy (Time-Kill Assay)
hVISA2592%
MRSA2100%
MSSA2100%

Table 2: Time to Bactericidal Activity for this compound and Vancomycin Combination [4]

Strain TypeCombination (this compound + Vancomycin)This compound AloneVancomycin Alone
MRSA6.3 ± 0.5 hoursNot bactericidalNot bactericidal
MSSA10.2 ± 2.2 hours14.3 ± 0.8 hoursNot bactericidal

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Checkerboard Microdilution Assay

The checkerboard assay is a common method to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[7][8][9][10]

a. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared at double strength (2x)[7][11]

  • This compound and the second antibiotic of interest

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)[8][10][12]

  • Multichannel pipette[7][11]

  • Incubator (35°C ± 2°C)[8][11]

  • Microplate reader (optional, for OD measurement)[7][11]

b. Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in 2x CAMHB at a concentration that is four times the highest concentration to be tested.[7]

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.[8][10]

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic.[9]

    • The resulting plate will have a gradient of concentrations for both antibiotics, with wells containing single agents and combinations.[9][10] Column 11 can serve as a control for the second antibiotic alone, and row H for this compound alone. Column 12 can be the growth control without any antibiotic.[9]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.[8][10]

  • Incubation: Incubate the plate at 35°C for 16-20 hours.[8]

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.[10]

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:[8][9][10][13] FIC Index = FIC of this compound + FIC of Second Antibiotic

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

    • Interpretation of FIC Index: [8][9][10][13]

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[4][14]

a. Materials:

  • Culture tubes or flasks

  • Mueller-Hinton Broth (MHB)

  • This compound and the second antibiotic of interest

  • Standardized bacterial inoculum

  • Shaking incubator (37°C)[14]

  • Tryptic Soy Agar (TSA) plates[4]

  • Sterile saline (0.9% NaCl) for dilutions[4]

b. Protocol:

  • Preparation: Prepare tubes with MHB containing the antibiotics alone and in combination at desired concentrations (e.g., 0.5x MIC).[4][6] Also, include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.[4][6]

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking.[14] At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw aliquots from each tube.[4][6]

  • Quantification: Perform serial tenfold dilutions of the collected samples in sterile saline and plate them onto TSA plates.[4][6]

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C and then count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[4]

    • Antagonism is defined as a ≥ 1-log10 increase in CFU/mL at 24 hours by the combination compared to the least active single agent.[4]

    • Indifference is any effect that is not synergistic or antagonistic.[4]

E-test Synergy Assay

The E-test (epsilometer test) is a technically simpler method for assessing synergy on an agar plate.[14][15][16]

a. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound and second antibiotic E-test strips

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile swabs

b. Protocol:

  • Inoculation: Swab the entire surface of an MHA plate with the standardized bacterial suspension to create a uniform lawn.

  • E-test Strip Application:

    • Place the E-test strip for this compound onto the agar surface.

    • Place the E-test strip for the second antibiotic at a 90° angle to the first strip, ensuring the scales intersect at the respective MIC values of each drug alone.[14]

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • After incubation, an elliptical zone of inhibition will form around the strips.

    • Read the MIC value for each antibiotic at the point where the inhibition ellipse intersects the strip.

    • Calculate the FIC Index as described in the checkerboard assay protocol. The interpretation of the FIC index is the same.[13][15]

Visualizations

Signaling Pathway and Experimental Workflows

Mechanism of this compound Action and Synergy cluster_cell_wall Bacterial Cell Wall Synthesis cluster_synergy Synergistic Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Transpeptidation Transpeptidation (Cross-linking) PBP->Transpeptidation EnhancedKilling Enhanced Bactericidal Effect (Synergy) PBP->EnhancedKilling CellWall Stable Cell Wall Transpeptidation->CellWall This compound This compound This compound->PBP Inhibits OtherAntibiotic Other Antibiotic (e.g., Vancomycin, Daptomycin) MembraneDisruption Membrane Disruption or Other Target Inhibition OtherAntibiotic->MembraneDisruption MembraneDisruption->EnhancedKilling

Caption: Mechanism of this compound action and potential for synergy.

Checkerboard Assay Workflow A Prepare 2x CAMHB and Antibiotic Stocks B Dispense Media and Create Serial Dilutions of Antibiotics in 96-Well Plate A->B D Inoculate Plate to ~5x10^5 CFU/mL B->D C Prepare 0.5 McFarland Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Determine MICs and Calculate FIC Index E->F G Interpret Results: Synergy, Indifference, or Antagonism F->G

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Assay Workflow A Prepare MHB with Antibiotics (Alone and in Combination) B Inoculate Tubes to ~10^6 CFU/mL A->B C Incubate with Shaking at 37°C B->C D Collect Aliquots at 0, 4, 8, 24 hours C->D E Perform Serial Dilutions and Plate on TSA D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time and Determine Synergy F->G

References

Application Notes and Protocols for Nafcillin in Experimental Endocarditis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nafcillin in preclinical experimental endocarditis models. The protocols and data presented are synthesized from peer-reviewed research and are intended to guide the design and execution of similar studies.

Introduction

This compound, a penicillinase-resistant penicillin, is a critical agent in the treatment of serious Staphylococcus aureus infections, including infective endocarditis. Experimental animal models of endocarditis are indispensable for evaluating the in vivo efficacy of antimicrobial agents like this compound, understanding disease pathogenesis, and exploring novel therapeutic strategies. The most commonly utilized models are the rabbit and rat models of aortic valve endocarditis. These models effectively mimic human disease by inducing sterile vegetations on damaged heart valves, which are subsequently infected with bacteria.

Experimental Models of Endocarditis

The induction of experimental endocarditis typically involves two key steps: inducing sterile thrombotic vegetations on a cardiac valve and subsequent bacterial challenge.

2.1. Rabbit Model of Aortic Valve Endocarditis

The rabbit model is a well-established and frequently used model for studying infective endocarditis.

Protocol for Induction of Aortic Valve Endocarditis in Rabbits:

  • Animal Preparation: Use New Zealand White rabbits (2-3 kg). Anesthetize the animals using an appropriate anesthetic regimen (e.g., ketamine and xylazine).

  • Catheterization:

    • Surgically expose the right carotid artery.

    • Insert a polyethylene catheter (e.g., PE90) into the artery and advance it into the left ventricle. The placement is often confirmed by monitoring pressure tracings.

    • The presence of the catheter across the aortic valve causes endothelial damage, leading to the formation of sterile thrombotic vegetations over 24-48 hours.

    • Secure the catheter in place and suture the incision.

  • Bacterial Challenge:

    • Prepare a standardized inoculum of the desired Staphylococcus aureus strain (typically 10⁵ to 10⁸ CFU) in sterile saline.

    • 24-48 hours after catheterization, administer the bacterial inoculum intravenously (IV) via the marginal ear vein.

  • Confirmation of Infection:

    • Blood cultures can be drawn at various time points to confirm bacteremia.

    • A subset of animals can be euthanized to confirm the presence of infected vegetations on the aortic valve.

2.2. Rat Model of Aortic Valve Endocarditis

The rat model offers a smaller animal alternative to the rabbit model and is also widely used.

Protocol for Induction of Aortic Valve Endocarditis in Rats:

  • Animal Preparation: Use Sprague-Dawley or Wistar rats (300-400 g). Anesthetize the animals.

  • Catheterization:

    • Similar to the rabbit model, insert a polyethylene catheter through the right carotid artery and advance it into the left ventricle to induce trauma to the aortic valve.[1]

  • Bacterial Challenge:

    • After allowing time for vegetation formation (typically 24 hours), introduce the bacterial inoculum (e.g., S. aureus) intravenously via the tail vein.[1]

  • Confirmation of Infection:

    • Monitor animals for clinical signs of infection.

    • Perform bacteriological analysis of blood and vegetations at the end of the experiment.[1]

This compound Treatment Protocols

Treatment protocols with this compound in experimental endocarditis models aim to simulate human therapeutic regimens, although dosage adjustments are often necessary due to pharmacokinetic differences between species.

3.1. Dosage and Administration

  • Rabbit Models: A commonly cited dosage for this compound in rabbit models is 40 mg/kg administered every 6 hours.[2][3] This regimen has been shown to be effective in significantly reducing bacterial counts in aortic valve vegetations.[2][3]

  • Rat Models: Dosages in rat models can vary, but are designed to achieve therapeutic concentrations comparable to those in humans.

3.2. Combination Therapy

The synergistic effect of this compound and gentamicin has been investigated.[4] In a rabbit model of S. aureus endocarditis, the combination of this compound and gentamicin was found to eradicate bacteria from cardiac vegetations more rapidly than this compound alone.[4] Gentamicin by itself was ineffective.[4]

Efficacy Evaluation

The primary endpoint for assessing the efficacy of this compound in these models is the quantitative culture of bacteria from the cardiac vegetations.

Protocol for Efficacy Assessment:

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals. Aseptically remove the heart and excise the aortic valve vegetations.

  • Bacteriological Analysis:

    • Weigh the vegetations.

    • Homogenize the vegetations in a known volume of sterile saline or broth.

    • Perform serial dilutions of the homogenate and plate on appropriate agar media (e.g., Tryptic Soy Agar).

    • Incubate the plates and count the number of colony-forming units (CFU).

    • Express the results as log10 CFU per gram of vegetation.

  • Statistical Analysis: Compare the bacterial loads in the this compound-treated groups to untreated control groups and groups receiving other antibiotics using appropriate statistical tests.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in experimental endocarditis models.

Table 1: Efficacy of this compound in a Rabbit Model of S. aureus Endocarditis

Treatment Group (40 mg/kg every 6h)Mean Bacterial Count (log10 CFU/g of vegetation)Reference
This compoundSignificantly lower than control[2][3]
MethicillinSignificantly lower than control[2][3]
CephalothinSignificantly lower than control[2][3]
Control (untreated)High bacterial load[2][3]

This compound and methicillin reduced the number of S. aureus at a significantly faster rate than did cephalothin.[2][3]

Table 2: Comparative Efficacy of this compound, Daptomycin, and Cefazolin in a Rat Model of MSSA Endocarditis (with cefazolin inoculum effect)

Treatment GroupMean Reduction in Bacterial Count (log10 CFU/g of vegetation) compared to untreated ratsP-value vs CefazolinReference
Daptomycin7.1< 0.0001[5][6]
This compound5.30.005[5][6]
Cefazolin1.8-[5][6]

In this model, daptomycin and this compound were both significantly more effective than cefazolin in reducing the bacterial load in vegetations.[5][6]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Outcome Analysis animal_prep Animal Preparation (Rabbit or Rat) catheterization Aortic Valve Catheterization (Induce Sterile Vegetation) animal_prep->catheterization bacterial_challenge Intravenous Bacterial Challenge (e.g., S. aureus) catheterization->bacterial_challenge treatment_initiation Initiate Treatment Regimens bacterial_challenge->treatment_initiation Infection Established nafcillin_group This compound treatment_initiation->nafcillin_group control_group Control (Vehicle) treatment_initiation->control_group comparator_group Comparator Antibiotic(s) treatment_initiation->comparator_group euthanasia Euthanasia and Vegetation Excision nafcillin_group->euthanasia control_group->euthanasia comparator_group->euthanasia quant_culture Quantitative Culture (log10 CFU/g vegetation) euthanasia->quant_culture data_analysis Statistical Analysis quant_culture->data_analysis

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Nafcillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafcillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by gram-positive bacteria, particularly staphylococci that are resistant to other penicillins. Accurate and reliable analytical methods are crucial for the quantification of this compound in pharmaceutical formulations and biological matrices to ensure its safety, efficacy, and quality. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.

These application notes provide detailed protocols for the analysis of this compound using various HPLC methods, including the United States Pharmacopeia (USP) standard method, a rapid method for analysis in serum, and a method for identifying and quantifying degradation impurities.

Chromatographic Methods and Parameters

Several HPLC methods have been established for the analysis of this compound. The selection of the method depends on the sample matrix and the analytical objective (e.g., routine quality control, pharmacokinetic studies, or stability testing). The following tables summarize the key parameters for three distinct HPLC methods.

Table 1: HPLC Chromatographic Conditions for this compound Analysis
ParameterUSP Method for this compound Sodium[1][2]Rapid Analysis in Serum[3]Analysis of Degradation Impurities[4][5]
Column L1 packing (C18), 3.9 mm x 30 cmUltrasphere ODS (C18) reversed-phaseYMC ODS-AQ, 4.6 mm x 150 mm, 5 µm
Mobile Phase 0.05 M Sodium acetate and Acetonitrile (70:30)0.02 M Ammonium acetate and Acetonitrile (75:25)Gradient elution with Mobile Phase A and B
A: 10 mM Potassium dihydrogen orthophosphate, pH 3.5
B: Acetonitrile
Flow Rate Approximately 1 mL/minNot Specified1.2 mL/min
Detection UV at 254 nmUV at 224 nmUV at 225 nm
Injection Volume Approximately 20 µLNot Specified10 µL
Column Temperature Not SpecifiedNot Specified30°C
Table 2: Method Performance Data for this compound Analysis in Serum
ParameterValue
Retention Time (this compound) 6.6 min[3]
Retention Time (Internal Standard) 4.8 min[3]
Absolute Recovery 95-98%[3]
Intraday Coefficient of Variation (CV) 3.5% at 1.0 and 60 µg/mL[3]
Interday Coefficient of Variation (CV) 7.1% at 1.0 µg/mL, 3.1% at 60.0 µg/mL[3]

Experimental Protocols

Protocol 1: USP Method for Assay of this compound Sodium

This protocol is based on the USP monograph for this compound Sodium and is suitable for the quantification of this compound in bulk drug substance.[1][2]

1. Materials:

  • This compound Sodium Reference Standard (USP RS)

  • This compound Sodium sample

  • Sodium acetate

  • Glacial acetic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium citrate

  • Hydrochloric acid

2. Preparation of Solutions:

  • Acetic Acid Solution: Prepare a 1 in 20 solution of glacial acetic acid in water.

  • 0.05 M Sodium Acetate: Dissolve 6.8 g of sodium acetate in 800 mL of water. Adjust the pH to 7.5 with the Acetic Acid Solution, then dilute to 1000 mL with water.

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M Sodium Acetate and acetonitrile (70:30).

  • Diluent: Dissolve 6.9 g of sodium citrate in 800 mL of water, adjust the pH to 7.0 with 1 N hydrochloric acid, and dilute to 1000 mL with water.

  • Standard Preparation: Accurately weigh a quantity of USP this compound Sodium RS and dissolve it in the Diluent to obtain a solution with a known concentration of about 400 µg/mL of this compound.

  • Assay Preparation: Accurately weigh about 88 mg of this compound Sodium, transfer to a 200-mL volumetric flask, dissolve in and dilute to volume with the Diluent, and mix.

3. Chromatographic Procedure:

  • Set up the HPLC system according to the parameters in Table 1 (USP Method).

  • Separately inject equal volumes (about 20 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses for this compound.

  • Calculate the quantity of this compound in the sample.

Protocol 2: Rapid Analysis of this compound in Serum

This protocol is designed for the rapid quantification of this compound in serum samples, making it suitable for pharmacokinetic studies.[3]

1. Materials:

  • This compound

  • Internal Standard (IS): 5-(p-hydroxyphenyl)-5-phenylhydantoin

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Serum samples

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.02 M ammonium acetate and acetonitrile (75:25 vol/vol).

  • Sample Preparation: Perform a one-step protein precipitation of the serum samples. (Specific details of the precipitation agent were not provided in the abstract but typically involves adding a solvent like acetonitrile or perchloric acid).

3. Chromatographic Procedure:

  • Configure the HPLC system based on the parameters outlined in Table 1 (Rapid Analysis in Serum).

  • Inject the prepared samples into the HPLC system.

  • Record the chromatograms and measure the peak areas for this compound and the internal standard.

  • The retention times for the internal standard and this compound are expected to be approximately 4.8 and 6.6 minutes, respectively.[3]

Protocol 3: Analysis of this compound and its Degradation Impurities

This gradient HPLC method is suitable for the separation and quantification of this compound from its potential degradation products, which is essential for stability studies.[4][5]

1. Materials:

  • This compound Sodium sample

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Preparation of Solutions:

  • Mobile Phase A: Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1 liter of water (10 mM). Adjust the pH to 3.5 with dilute orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water.

  • Sample Solution: Accurately weigh and transfer about 50 mg of the this compound Sodium sample into a 50-mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm membrane filter.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the specified initial gradient conditions (refer to the original publication for the detailed gradient program). The general parameters are listed in Table 1 (Analysis of Degradation Impurities).

  • Inject 10 µL of the Sample Solution.

  • Run the gradient elution and record the chromatogram for 50 minutes.

  • Identify and quantify the degradation impurities based on their retention times relative to the this compound peak.

Visualizations

The following diagrams illustrate the general workflow of an HPLC analysis and the logical relationships in method validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (e.g., Dissolution, Extraction, Precipitation) hplc_system HPLC System (Pump, Injector, Column, Detector) prep_sample->hplc_system Injection prep_standard Standard Preparation (Known Concentration) prep_standard->hplc_system Injection chromatography Chromatographic Separation hplc_system->chromatography data_acquisition Data Acquisition (Chromatogram) chromatography->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing report Result Reporting data_processing->report

Caption: General workflow for HPLC analysis of this compound.

method_validation cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity cluster_sensitivity Sensitivity cluster_linearity Linearity & Range cluster_robustness Robustness accuracy Closeness to True Value validated_method Validated HPLC Method accuracy->validated_method repeatability Intra-day intermediate Inter-day repeatability->validated_method reproducibility Inter-laboratory intermediate->validated_method reproducibility->validated_method specificity Analyte vs. Interferences specificity->validated_method lod Limit of Detection (LOD) lod->validated_method loq Limit of Quantitation (LOQ) loq->validated_method linearity Proportional Response linearity->validated_method range Concentration Interval range->validated_method robustness Method's Capacity to Remain Unaffected by Small Variations robustness->validated_method

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Nafcillin for Injection in a Research Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, handling, and use of Nafcillin for injection in a research laboratory setting. The information is intended to ensure the integrity of experimental results and the safety of laboratory personnel.

Physicochemical Properties and Storage

This compound for injection is a semisynthetic, penicillinase-resistant penicillin. It is supplied as a sterile, white to yellowish-white crystalline powder that is soluble in water.[1][2] The pH of the reconstituted solution typically ranges from 6.0 to 8.5.[1][3]

Storage of Unreconstituted Vials: Unreconstituted vials of this compound for injection should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[4]

Reconstitution of this compound for Injection

Proper reconstitution is critical for achieving the desired concentration and ensuring the stability of the this compound solution. The following table summarizes the reconstitution process for preparing a common stock concentration.

Vial Size (this compound)Volume of Diluent to AddResulting ConcentrationFinal Volume
1 g3.4 mL250 mg/mL4.0 mL
2 g6.6 mL250 mg/mL8.0 mL

Table 1: Reconstitution of this compound for Injection. [3][5]

Recommended Diluents for Reconstitution:

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • Bacteriostatic Water for Injection, USP (with benzyl alcohol or parabens)[3]

Stability of Reconstituted this compound Solutions

The stability of reconstituted this compound solutions is dependent on the storage conditions and concentration.

ConcentrationStorage ConditionStability Period
10-200 mg/mLRoom Temperature (20-25°C)24 hours
10-200 mg/mLRefrigerated (2-8°C)7 days
10-200 mg/mLFrozen (≤ -20°C)90 days
250 mg/mLRoom Temperature (20-25°C)3 days
250 mg/mLRefrigerated (2-8°C)7 days
250 mg/mLFrozen (≤ -20°C)90 days

Table 2: Stability of Reconstituted this compound Solutions. [6]

A study on this compound sodium at a concentration of 10 mg/mL in 0.9% sodium chloride injection stored in polypropylene syringes showed a potency loss of less than 2% after 7 days at 25°C and after 44 days at 5°C.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)

This protocol details the preparation of a 100 mg/mL this compound stock solution, which can be used for further dilutions in various in vitro and in vivo experiments.

Materials:

  • This compound for injection vial (e.g., 10 g pharmacy bulk vial)

  • Sterile Water for Injection or 0.9% Sodium Chloride Injection

  • Sterile syringes and needles

  • Sterile conical tubes or vials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Perform all procedures in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Add 93 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection to a 10 g pharmacy bulk package of this compound.[6]

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • The resulting solution will have a concentration of 100 mg/mL.

  • Aliquot the stock solution into smaller, sterile, single-use volumes (e.g., cryovials).

  • Label each aliquot with the name of the drug, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C or colder for up to 90 days.

Protocol 2: Preparation of Working Solutions for In Vitro Susceptibility Testing

This protocol describes the preparation of serial dilutions of this compound for determining the Minimum Inhibitory Concentration (MIC) against bacterial cultures.

Materials:

  • This compound stock solution (e.g., 100 mg/mL)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate culture medium

  • Sterile microcentrifuge tubes or a 96-well microtiter plate

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in the appropriate culture medium. For example, to prepare a 1 mg/mL intermediate solution from a 100 mg/mL stock, add 10 µL of the stock solution to 990 µL of MHB.

  • Perform serial two-fold dilutions from the intermediate solution in the wells of a 96-well plate containing the culture medium.

  • The final concentrations in the wells will be used to determine the MIC of this compound against the test organism.

  • Inoculate the wells with the standardized bacterial suspension as per the specific MIC testing protocol (e.g., CLSI guidelines).

  • Incubate the plate under appropriate conditions.

Visualizations

Mechanism of Action of this compound

This compound, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[8][9] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[9][10] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[9]

Nafcillin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Wall->Cell_Lysis Weakened Inhibition->Peptidoglycan_Synthesis Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for research use, from reconstitution to the preparation of working solutions for experiments.

Nafcillin_Preparation_Workflow Start This compound for Injection (Lyophilized Powder) Reconstitution Reconstitution (e.g., with Sterile Water) Start->Reconstitution Stock_Solution High-Concentration Stock Solution (e.g., 100-250 mg/mL) Reconstitution->Stock_Solution Aliquoting Aliquoting Stock_Solution->Aliquoting Storage Storage (≤ -20°C) Aliquoting->Storage Thawing Thawing of Aliquot Storage->Thawing Working_Solution Preparation of Working Solution (Dilution in Medium/Buffer) Thawing->Working_Solution Experiment In Vitro / In Vivo Experiment Working_Solution->Experiment

Caption: Workflow for preparing this compound solutions.

References

Troubleshooting & Optimization

Nafcillin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nafcillin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the composition of the diluent.[1][2]

Q2: What is the optimal pH for this compound stability?

A2: this compound exhibits maximum stability in a pH range of 5 to 8, with the optimal pH being around 6.[1] Decomposition of the drug increases as the pH deviates from this range. Therefore, it is crucial to avoid mixing this compound with additives that could shift the final pH of the solution to below 5 or above 8.[1]

Q3: How does temperature impact the stability of reconstituted this compound solutions?

A3: Temperature is a critical factor in the stability of this compound solutions. At room temperature (approximately 25°C), this compound degrades significantly faster than when refrigerated (around 4-5°C) or frozen.[3] For instance, in one study, this compound in a 0.9% sodium chloride solution lost less than 2% of its potency after 7 days at 25°C, while at 5°C, a similar loss was observed after 44 days.[4]

Q4: What are the recommended storage conditions for reconstituted this compound?

A4: For short-term storage, reconstituted this compound solutions are generally stable for up to 3 days at room temperature and for up to 7 days when refrigerated.[5] For long-term storage, frozen solutions can be stable for up to 90 days.[5]

Q5: Which diluents are recommended for reconstituting this compound?

A5: this compound for injection is typically reconstituted with Sterile Water for Injection, 0.9% Sodium Chloride Injection, or Bacteriostatic Water for Injection.[5]

Q6: Is there a difference in this compound stability between 0.9% Sodium Chloride (NS) and 5% Dextrose in Water (D5W)?

A6: Studies have shown slight differences in stability between these two common diluents. In one study, after 6 weeks at a cold temperature, 92.66% of the initial this compound concentration remained in NS, while 97.30% remained in D5W.[3] However, at room temperature, significant degradation was observed in both solutions.[3]

Troubleshooting Guides

Issue 1: The this compound solution has turned yellow.

Q: My this compound solution, which was initially colorless, has developed a yellow tint. What does this indicate and is the solution still usable?

A: A yellow discoloration of a this compound solution is a visual indicator of chemical degradation. This is more likely to occur when the solution is stored at room temperature for an extended period.[1] For example, a study noted that a yellow color developed in a this compound solution stored at 25°C after 14 days.[1] The appearance of a yellow color suggests a loss of potency, and it is recommended to discard the solution and prepare a fresh one.

Issue 2: A precipitate has formed in the this compound solution.

Q: I have observed a precipitate in my refrigerated this compound solution. What could be the cause and how should I proceed?

A: Precipitation in this compound solutions, particularly at higher concentrations (e.g., 40-50 mg/mL) and even under refrigeration, can occur.[1] This may be due to the lower solubility of this compound at colder temperatures. If a precipitate is observed, the solution is no longer homogeneous and should not be used. It is advisable to visually inspect parenteral drug products for particulate matter prior to administration.[6] If a precipitate is present after thawing a frozen solution and it does not dissolve upon reaching room temperature, the solution should be discarded.[5]

Issue 3: I am seeing unexpected peaks in my HPLC analysis.

Q: My HPLC chromatogram of a stored this compound solution shows additional peaks that were not present in the freshly prepared sample. What are these peaks?

A: The appearance of new peaks in an HPLC analysis of a stored this compound solution is indicative of degradation. The primary degradation pathway for this compound, like other beta-lactam antibiotics, is the hydrolysis of the β-lactam ring.[7][8] This process leads to the formation of various degradation products, which will appear as separate peaks in a stability-indicating HPLC method. The presence and size of these peaks can be used to quantify the extent of degradation.

Quantitative Data on this compound Stability

Table 1: Effect of Temperature on this compound Sodium Stability in 0.9% Sodium Chloride Injection (10 mg/mL)

TemperatureStorage DurationPotency LossReference
25°C7 days< 2%[4]
25°C14 days17.7%[4]
5°C44 days< 2%[4]

Table 2: Comparative Stability of this compound Sodium (2.5 mg/mL) in Different Diluents at Cold Temperature (4°C ± 2°C) over 6 Weeks

DiluentInitial ConcentrationConcentration after 6 Weeks% RemainingReference
0.9% Sodium Chloride (NS)2.5 mg/mLNot specified92.66%[3]
5% Dextrose in Water (D5W)2.5 mg/mLNot specified97.30%[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products.

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 30°C.[9]

    • Detector Wavelength: 225 nm.[9]

    • Flow Rate: 1.2 mL/min.[9]

    • Injection Volume: 10 µL.[9]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Potassium Dihydrogen Orthophosphate, with the pH adjusted to 3.5 with dilute orthophosphoric acid.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient Program:

      • 0-40 min: 25% B to 65% B

      • 40-50 min: Hold at 65% B

      • 50-51 min: 65% B to 25% B

      • 51-60 min: Hold at 25% B

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound Sodium sample into a 50 mL volumetric flask.

    • Add 30 mL of water as a diluent and sonicate to dissolve.

    • Dilute to the mark with water.

    • Filter the solution through a 0.45 µm membrane filter before injection.[3]

Protocol 2: Forced Degradation Studies for this compound

Forced degradation studies are essential for developing and validating stability-indicating methods.

  • Acid Hydrolysis:

    • Mix the this compound sample solution with 1 M hydrochloric acid.

    • Keep the mixture at ambient temperature and monitor for degradation over time.[10]

  • Base Hydrolysis:

    • Mix the this compound sample solution with 1 M sodium hydroxide.

    • Keep the mixture at ambient temperature and monitor for degradation.[10]

  • Oxidative Degradation:

    • Mix the this compound sample solution with a 30% hydrogen peroxide solution.

    • Keep the mixture at room temperature for a short period (e.g., 10 minutes) and then analyze.[3]

  • Thermal Degradation:

    • Subject the solid this compound Sodium sample to dry heat at a high temperature (e.g., 105°C) for a specified duration (e.g., 150 hours).[3]

  • Photolytic Degradation:

    • Expose the this compound Sodium sample to a light source (e.g., 10 K Lux) for a defined period (e.g., 150 hours).[3]

Visualizations

Nafcillin_Troubleshooting start Start: Observe Issue with This compound Solution issue What is the observed issue? start->issue color_change Solution Turned Yellow issue->color_change Color Change precipitate Precipitate Formed issue->precipitate Precipitation hplc_issue Unexpected HPLC Peaks issue->hplc_issue HPLC Anomaly color_cause Cause: Chemical Degradation, likely due to prolonged storage at room temperature. color_change->color_cause precipitate_cause Cause: High concentration or storage at low temperatures (refrigeration). precipitate->precipitate_cause hplc_cause Cause: Hydrolysis of the beta-lactam ring leading to degradation products. hplc_issue->hplc_cause color_action Action: Discard the solution and prepare a fresh one. Store at recommended conditions. color_cause->color_action precipitate_action Action: Do not use. Visually inspect for particulate matter. Consider using a lower concentration. precipitate_cause->precipitate_action hplc_action Action: This is expected for a stability-indicating method. Quantify peaks to assess degradation. hplc_cause->hplc_action

Caption: Troubleshooting guide for common this compound stability issues.

Nafcillin_Stability_Workflow start Start: Stability Study Initiation prep Prepare this compound solutions in different diluents and buffers start->prep storage Store samples under various conditions (temperature, light) prep->storage sampling Withdraw samples at predetermined time points storage->sampling analysis Analyze samples using a stability-indicating HPLC method sampling->analysis data Collect and process data (potency, degradation products) analysis->data report Generate stability report with quantitative data and conclusions data->report end End of Study report->end

Caption: Experimental workflow for a this compound stability study.

Nafcillin_Degradation This compound This compound (Intact Beta-Lactam Ring) hydrolysis Hydrolysis (H2O, Acid, or Base) This compound->hydrolysis degraded Degradation Products (Opened Beta-Lactam Ring) hydrolysis->degraded

Caption: Simplified degradation pathway of this compound via hydrolysis.

References

Degradation pathways of Nafcillin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of Nafcillin under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through the hydrolysis of its β-lactam ring, which is a common degradation pathway for penicillin-class antibiotics.[1][2] This initial hydrolysis leads to the formation of this compound Penicilloic Acid. Under certain conditions, particularly thermal stress, this compound can also undergo dimerization to form a specific impurity, N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine.[1][3]

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound is significantly influenced by temperature, pH, and humidity.[1][4] It is particularly susceptible to degradation at higher temperatures and in acidic or alkaline conditions. Exposure to light can also contribute to degradation.[1][4]

Q3: What are the known degradation products of this compound?

A3: The primary known degradation products of this compound include:

  • This compound Penicilloic Acid[3]

  • This compound Penilloic Acids (isomers 1 and 2)[3]

  • 2-Ethoxy-1-naphthoic acid[3]

  • A dimeric impurity: N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine[1][3]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Store this compound solutions at refrigerated temperatures (e.g., 5°C) when not in immediate use.[5]

  • Maintain the pH of the solution within a stable range, ideally close to neutral.

  • Protect solutions from light.[1][4]

  • Use freshly prepared solutions for your experiments whenever possible.

Q5: Are there any specific analytical methods recommended for studying this compound degradation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[1][5] LC-MS/MS can be used for the identification and structural elucidation of unknown impurities.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper storage or handling.Prepare fresh this compound solutions and ensure proper storage conditions (refrigeration, protection from light). Verify the pH of your mobile phase and sample solutions.
Contamination of the sample or mobile phase.Use high-purity solvents and reagents. Filter all solutions before use.
Loss of this compound potency in solution Degradation over time, especially at room temperature.Use solutions promptly after preparation. If storage is necessary, keep them refrigerated and for a limited time. A study showed that at 25°C, there was a less than 2% loss in potency after 7 days, while at 5°C, the loss was also less than 2% after 44 days.[5]
Inappropriate pH of the solution.Buffer your solutions to a pH where this compound is more stable (around neutral).
Formation of a precipitate in the this compound solution Dimerization or formation of other insoluble degradation products.This can occur under thermal stress. Avoid exposing this compound solutions to high temperatures. If a precipitate is observed, the solution should not be used.
Exceeding the solubility limit of this compound.Ensure the concentration of this compound in your solution does not exceed its solubility in the chosen solvent.
Inconsistent results in stability studies Variability in storage conditions (temperature, light exposure).Use calibrated and controlled environmental chambers for stability studies. Ensure consistent light exposure conditions for photostability studies.
Inconsistent sample preparation or analytical methodology.Follow a standardized and validated protocol for sample preparation and HPLC analysis.

Degradation Pathways and Mechanisms

The degradation of this compound can proceed through several pathways depending on the environmental conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the strained β-lactam ring. This leads to the formation of the inactive this compound Penicilloic Acid.

G This compound This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->Hydrolysis PenicilloicAcid This compound Penicilloic Acid Hydrolysis->PenicilloicAcid G This compound This compound ThermalStress Thermal Stress This compound->ThermalStress BLactamOpening β-Lactam Ring Opening ThermalStress->BLactamOpening OtherProducts Other Degradation Products (Penilloic Acids, 2-Ethoxy-1-naphthoic acid) ThermalStress->OtherProducts Rearrangement Rearrangement BLactamOpening->Rearrangement Dimerization Dimerization Rearrangement->Dimerization DimerImpurity Dimer Impurity (m/z 688) Dimerization->DimerImpurity G start Start prep Prepare this compound Sodium Solution start->prep stress Subject to Stress Conditions prep->stress thermal Thermal: 105°C for 150h stress->thermal Heat humidity Humidity: 25°C, 92% RH for 150h stress->humidity Moisture acid Acidic: 1M HCl, ambient temp stress->acid Acid base Basic: 1M NaOH, ambient temp stress->base Base oxidative Oxidative: 30% H2O2, room temp, 10 min stress->oxidative Oxidation photolytic Photolytic: 10 K Lux for 150h stress->photolytic Light analysis Analyze by HPLC thermal->analysis humidity->analysis acid->analysis base->analysis oxidative->analysis photolytic->analysis end End analysis->end

References

Technical Support Center: Managing and Preventing Nafcillin-Induced Adverse Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and prevent adverse effects associated with nafcillin administration in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound observed in animal studies?

A1: Based on available literature, the most frequently reported adverse effects of this compound in animal models include nephrotoxicity (kidney damage), hepatotoxicity (liver damage), and neutropenia (low neutrophil count). Hypersensitivity reactions have also been observed.

Q2: How can I monitor for this compound-induced nephrotoxicity in my animal model?

A2: Regular monitoring of renal function is crucial. This includes the collection of blood and urine samples to analyze key biomarkers.

  • Serum Biomarkers: Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr) are standard indicators of kidney function. A significant increase in these values may suggest kidney damage.

  • Urine Biomarkers: Urinalysis can reveal abnormalities such as proteinuria (excess protein in urine) and hematuria (blood in urine). More sensitive and earlier detection may be possible by measuring urinary biomarkers like Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).

  • Histopathology: At the end of the study, or if an animal is euthanized due to severe adverse effects, histopathological examination of kidney tissue is the gold standard for confirming and characterizing nephrotoxicity.

Q3: What are the key indicators of this compound-induced hepatotoxicity?

A3: Monitoring liver function involves the analysis of serum biomarkers and, ultimately, histopathology.

  • Serum Biomarkers: Key liver enzymes to monitor are Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). Elevated levels of these enzymes in the blood can indicate liver cell damage. Serum bilirubin levels should also be monitored, as an increase can suggest cholestatic liver injury.[1][2][3][4]

  • Histopathology: Microscopic examination of liver tissue can reveal signs of liver injury such as necrosis, inflammation, and cholestasis.[3][4]

Q4: How can I detect and manage this compound-induced neutropenia?

A4: Regular monitoring of complete blood counts (CBCs) is essential.

  • Monitoring: Perform CBCs with differentials at baseline and periodically throughout the study. A significant decrease in the absolute neutrophil count (ANC) is indicative of neutropenia.

  • Management: If severe neutropenia develops, consider dose reduction or temporary discontinuation of this compound. In cases of severe neutropenia, administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production. Prophylactic broad-spectrum antibiotics may be necessary to prevent secondary infections in neutropenic animals.

Troubleshooting Guides

Issue 1: Sudden increase in serum creatinine and BUN levels in this compound-treated animals.

Possible Cause: this compound-induced nephrotoxicity.

Troubleshooting Steps:

  • Confirm the finding: Repeat the blood analysis to rule out sample or technical error.

  • Assess hydration status: Ensure animals have adequate access to water. Dehydration can exacerbate kidney injury.

  • Dose reduction/discontinuation: Consider reducing the dose of this compound or temporarily discontinuing treatment in the affected animals, if the experimental design allows.

  • Administer supportive care: Intravenous fluid therapy can help support renal perfusion.

  • Consider preventative co-administration in future studies: For future experiments, consider the co-administration of a nephroprotective agent like N-acetylcysteine (NAC).

  • Terminal evaluation: At the end of the study, perform a thorough histopathological examination of the kidneys to confirm and characterize the extent of the damage.

Issue 2: Elevated liver enzymes (ALT, AST) in this compound-treated animals.

Possible Cause: this compound-induced hepatotoxicity.

Troubleshooting Steps:

  • Verify the results: Re-run the liver function tests to confirm the elevations.

  • Rule out other causes: Ensure that other experimental factors or co-administered substances are not contributing to liver injury.

  • Dose adjustment: If feasible within the study protocol, consider a dose reduction of this compound.

  • Supportive care: Ensure proper nutrition and hydration.

  • Future preventative measures: In subsequent studies, consider co-administering a hepatoprotective agent.

  • Histopathological confirmation: Conduct a detailed histopathological analysis of liver tissue at the end of the experiment to assess the extent of liver damage.[3][4]

Issue 3: Significant drop in neutrophil counts in this compound-treated animals.

Possible Cause: this compound-induced neutropenia.

Troubleshooting Steps:

  • Confirm with a repeat CBC: Rule out any anomalies in the initial blood count.

  • Isolate affected animals: To minimize the risk of infection, consider housing severely neutropenic animals separately under more stringent aseptic conditions.

  • Prophylactic antibiotics: If the absolute neutrophil count is critically low, the administration of broad-spectrum antibiotics may be warranted to prevent opportunistic infections.

  • Consider G-CSF administration: For severe, life-threatening neutropenia, treatment with Granulocyte Colony-Stimulating Factor (G-CSF) can be used to stimulate the bone marrow to produce more neutrophils.[5][6]

  • Dose modification: Depending on the severity and the experimental goals, a reduction in the this compound dose or a temporary halt in administration may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound-induced adverse effects.

Table 1: Incidence of this compound-Induced Adverse Effects in Animal and Human Studies

Adverse EffectSpeciesIncidence RateStudy TypeReference
NephrotoxicityHuman19%Retrospective cohort[7]
HepatotoxicityHuman4%Retrospective cohort[8]
NeutropeniaHuman~8.4% (with treatment >21 days)Retrospective analysis[9]
RashHuman~13.9%Retrospective analysis[9]
Acute Postoperative AzotemiaDogSignificantly associated with this compound useCase-control[5]

Table 2: Key Biomarkers for Monitoring this compound-Induced Organ Toxicity

Organ of ToxicityBiomarkerSample TypeExpected Change with Toxicity
KidneyBlood Urea Nitrogen (BUN)Serum/PlasmaIncrease
KidneySerum Creatinine (SCr)Serum/PlasmaIncrease
KidneyKidney Injury Molecule-1 (KIM-1)UrineIncrease
KidneyN-acetyl-β-D-glucosaminidase (NAG)UrineIncrease
LiverAlanine Aminotransferase (ALT)Serum/PlasmaIncrease
LiverAspartate Aminotransferase (AST)Serum/PlasmaIncrease
LiverAlkaline Phosphatase (ALP)Serum/PlasmaIncrease
LiverTotal BilirubinSerum/PlasmaIncrease
Hematopoietic SystemAbsolute Neutrophil Count (ANC)Whole BloodDecrease

Experimental Protocols

Protocol 1: Prevention of this compound-Induced Nephrotoxicity with N-acetylcysteine (NAC) in Rats

Objective: To evaluate the nephroprotective effect of N-acetylcysteine (NAC) against this compound-induced kidney injury in a rat model.

Materials:

  • Male Wistar rats (200-250g)

  • This compound sodium salt

  • N-acetylcysteine (NAC)

  • Sterile saline (0.9% NaCl)

  • Metabolic cages for urine collection

  • Standard laboratory equipment for blood and urine analysis, and histopathology

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into four groups (n=8 per group):

    • Group 1 (Control): Receive sterile saline intraperitoneally (i.p.) daily.

    • Group 2 (this compound): Receive a high dose of this compound (e.g., 200 mg/kg, i.p.) daily.

    • Group 3 (this compound + NAC): Receive NAC (e.g., 150 mg/kg, i.p.) 30 minutes prior to this compound (200 mg/kg, i.p.) administration daily.

    • Group 4 (NAC): Receive NAC (150 mg/kg, i.p.) daily.

  • Treatment Duration: Administer treatments for a period of 7 to 14 days.

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, fur). Record body weight daily.

    • Urine Collection: House animals in metabolic cages for 24-hour urine collection at baseline and on the final day of treatment for urinalysis and biomarker assessment (KIM-1, NAG).

    • Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study for measurement of BUN and SCr.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals. Collect terminal blood samples via cardiac puncture. Perfuse and harvest the kidneys. One kidney should be fixed in 10% neutral buffered formalin for histopathological analysis, and the other can be snap-frozen for biochemical assays (e.g., oxidative stress markers like MDA and GSH).

  • Histopathology: Process the formalin-fixed kidney tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of tubular necrosis, interstitial nephritis, and other signs of injury, using a semi-quantitative scoring system.[9][10]

Protocol 2: Management of this compound-Induced Neutropenia with G-CSF in Mice

Objective: To assess the efficacy of Granulocyte Colony-Stimulating Factor (G-CSF) in managing this compound-induced neutropenia in a mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound sodium salt

  • Recombinant murine G-CSF

  • Sterile saline (0.9% NaCl)

  • Equipment for blood collection and complete blood counts (CBC)

Methodology:

  • Acclimatization: Acclimatize mice for at least one week.

  • Induction of Neutropenia:

    • Administer a high dose of this compound (e.g., 400 mg/kg, intraperitoneally) daily to induce neutropenia.

    • Monitor CBCs every other day to determine the onset of neutropenia (defined as an Absolute Neutrophil Count < 1,000 cells/µL).

  • Grouping and Treatment: Once neutropenia is established, randomly assign the neutropenic mice to two groups:

    • Group 1 (this compound + Saline): Continue to receive this compound and a subcutaneous (s.c.) injection of sterile saline daily.

    • Group 2 (this compound + G-CSF): Continue to receive this compound and a subcutaneous injection of G-CSF (e.g., 5 µg/kg) daily.[6]

  • Monitoring:

    • Perform daily clinical observations and body weight measurements.

    • Collect blood samples daily via tail vein for CBC analysis to monitor the recovery of neutrophil counts.

  • Study Endpoint: The study can be concluded once the neutrophil counts in the G-CSF treated group return to the normal range, or after a predefined period (e.g., 5-7 days of treatment).

  • Data Analysis: Compare the rate of neutrophil recovery between the two groups.

Visualizations

Signaling Pathways and Workflows

This compound-Induced Nephrotoxicity Pathway This compound This compound Renal_Tubular_Cells Renal Tubular Epithelial Cells This compound->Renal_Tubular_Cells Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Renal_Tubular_Cells->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Inflammatory_Cytokines Release of Inflammatory Cytokines (e.g., TNF-α, IL-1β) Oxidative_Stress->Inflammatory_Cytokines Apoptosis_Necrosis Apoptosis and/or Necrosis Oxidative_Stress->Apoptosis_Necrosis Inflammation Inflammation Inflammatory_Cytokines->Inflammation Interstitial_Nephritis Interstitial Nephritis Inflammation->Interstitial_Nephritis Acute_Tubular_Necrosis Acute Tubular Necrosis (ATN) Apoptosis_Necrosis->Acute_Tubular_Necrosis Kidney_Injury Acute Kidney Injury (AKI) Acute_Tubular_Necrosis->Kidney_Injury Interstitial_Nephritis->Kidney_Injury

Caption: Proposed signaling pathway for this compound-induced nephrotoxicity.

Experimental Workflow for Nephrotoxicity Prevention Start Start of Study Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (n=8/group) Acclimatization->Grouping Treatment Daily Treatment (7-14 days) Grouping->Treatment Monitoring Daily Clinical Observation & Body Weight Treatment->Monitoring Urine_Collection 24h Urine Collection (Baseline & Final Day) Treatment->Urine_Collection Blood_Collection Blood Collection (Baseline & Final Day) Treatment->Blood_Collection Euthanasia Euthanasia & Tissue Harvest Treatment->Euthanasia Monitoring->Euthanasia Analysis Biochemical & Histopathological Analysis Urine_Collection->Analysis Blood_Collection->Analysis Euthanasia->Analysis End End of Study Analysis->End

Caption: Experimental workflow for a this compound-induced nephrotoxicity prevention study.

Troubleshooting Logic for Elevated Kidney Biomarkers Initial_Finding Elevated BUN/SCr Observed Confirmation Repeat Blood Analysis Initial_Finding->Confirmation Hydration_Check Assess Hydration Status Confirmation->Hydration_Check Dose_Adjustment Consider Dose Reduction/ Discontinuation Hydration_Check->Dose_Adjustment Supportive_Care Administer Supportive Care (e.g., Fluids) Dose_Adjustment->Supportive_Care Future_Prevention Plan for Preventative Co-administration in Future Studies Dose_Adjustment->Future_Prevention Terminal_Analysis Terminal Histopathological Analysis Supportive_Care->Terminal_Analysis Outcome Characterize and Report Nephrotoxicity Terminal_Analysis->Outcome

Caption: Troubleshooting workflow for suspected this compound-induced nephrotoxicity.

References

Nafcillin Solution Integrity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Nafcillin Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, discoloration, and potential experimental impact of this compound solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

1. Why is my this compound solution discolored?

Discoloration of this compound solutions, typically to a yellow or brownish hue, is a visual indicator of chemical degradation. The primary cause of this degradation is the hydrolysis of the β-lactam ring in the this compound molecule. This process is accelerated by several factors:

  • Temperature: Storage at room temperature or higher significantly accelerates degradation compared to refrigeration or freezing.

  • Time: The longer the solution is stored, the more degradation will occur.

  • pH: this compound is most stable in solutions with a pH between 6.0 and 8.5. Deviations outside this range can increase the rate of degradation.

  • Light Exposure: While less critical than temperature and time, prolonged exposure to light can contribute to degradation.

2. How does discoloration affect the potency of my this compound solution?

Discoloration directly correlates with a loss of this compound potency. As the this compound molecule degrades, its ability to inhibit bacterial cell wall synthesis diminishes. While a precise color-to-potency chart is not established, a noticeable yellow tint indicates that a significant loss of active this compound has likely occurred. For experiments requiring precise concentrations of active antibiotic, it is crucial to use freshly prepared or properly stored solutions that are clear and colorless.

3. What are the degradation products of this compound and can they impact my experiments?

The primary degradation of this compound involves the opening of the β-lactam ring, leading to the formation of penicilloic acids and other related compounds. While the specific biological activities of all this compound degradation products are not fully characterized, it is known that:

  • Loss of Antibacterial Activity: The degradation products lack the bactericidal activity of the intact this compound molecule.

  • Potential for Assay Interference: Degradation products may interfere with certain biological assays. For instance, they could potentially interact with reagents in cell viability assays or other sensitive biochemical tests.

  • Cellular Effects: While research is ongoing, some studies suggest that bactericidal antibiotics and their degradation byproducts can induce oxidative stress in eukaryotic cells.[1][2] It is therefore advisable to minimize the presence of degradation products in cell culture experiments to avoid confounding results.

4. How should I prepare and store my this compound solutions to minimize degradation?

Proper preparation and storage are critical for maintaining the stability and efficacy of this compound solutions.

  • Reconstitution: Reconstitute this compound powder using Sterile Water for Injection, 0.9% Sodium Chloride Injection, or Bacteriostatic Water for Injection.[1][2]

  • Storage Conditions:

    • Room Temperature: Stability is limited. Use within 24 hours for solutions with concentrations between 10-200 mg/mL.[1]

    • Refrigeration (2-8°C): Reconstituted solutions are stable for up to 7 days.[1][2]

    • Freezing (-20°C or lower): Frozen solutions can be stable for up to 90 days.[1][2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution is yellow immediately after reconstitution. - The dry powder may have been exposed to heat or moisture during storage.- The reconstitution diluent is not at the optimal pH.- Discard the solution and use a new vial of this compound powder.- Ensure the diluent is within the recommended pH range (if applicable).
Solution turns yellow during an experiment. - The experiment is being conducted at a temperature that accelerates this compound degradation (e.g., 37°C).- The experimental medium has a pH outside the optimal range for this compound stability.- For long-term experiments, consider replenishing the this compound-containing medium at regular intervals.- If possible, adjust the pH of the experimental medium to be within the 6.0-8.5 range.- Use a more stable antibiotic if the experimental conditions cannot be altered.
Precipitate forms in the solution. - The concentration of this compound is too high for the diluent.- The solution has been stored for an extended period, leading to the formation of insoluble degradation products.- The solution was frozen and not properly thawed, causing precipitation.- Ensure the this compound concentration does not exceed its solubility in the chosen diluent.- Discard solutions that have been stored beyond the recommended time, especially if a precipitate is visible.- Thaw frozen solutions slowly at room temperature or in a refrigerator. Do not use a microwave or water bath.[3]
Inconsistent or unexpected experimental results. - Loss of this compound potency due to degradation.- Interference from this compound degradation products.- Off-target effects of this compound on eukaryotic cells.- Use a fresh, clear this compound solution for each experiment.- Perform a bioassay to determine the actual potency of your this compound stock (see Experimental Protocols).- Consider potential off-target effects. For example, this compound has been shown to enhance the killing of MRSA by innate immune cells.[4][5]

Data Presentation

Table 1: Stability of this compound Sodium (2.5 mg/mL) in Different Solutions and Temperatures

Storage Time% Remaining in Normal Saline (Room Temp)% Remaining in D5W (Room Temp)% Remaining in Normal Saline (Cold Temp)% Remaining in D5W (Cold Temp)
48 hours----
1 week----
2 weeks----
4 weeks27.66%31.97%--
6 weeks--92.66%97.30%

Data adapted from a study on the stability of this compound sodium solutions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol provides a method to quantify the concentration of this compound in a solution, allowing for the determination of its stability over time.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 20mM potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Your this compound solution samples

Method:

  • Preparation of Mobile Phase: Prepare the potassium phosphate buffer and filter it through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 225 nm

    • Injection volume: 20 µL

    • Gradient: A suitable gradient of Mobile Phase A and B to elute this compound and its degradation products. A common starting point is 80% A and 20% B, with a linear gradient to 40% A and 60% B over 15 minutes.

  • Standard Curve Preparation: Prepare a series of known concentrations of the this compound reference standard in the mobile phase.

  • Sample Analysis: Inject the standards and your this compound samples onto the HPLC system.

  • Data Analysis: Integrate the peak area of this compound in both the standards and samples. Create a standard curve by plotting the peak area versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in your samples. The percentage of remaining this compound can be calculated by comparing the concentration at a given time point to the initial concentration.

Mandatory Visualizations

Nafcillin_Degradation_Pathway This compound This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, Temperature, pH) This compound->Hydrolysis Penicilloic_Acid This compound Penicilloic Acid (Inactive) Hydrolysis->Penicilloic_Acid Further_Degradation Further Degradation Products Penicilloic_Acid->Further_Degradation

Caption: Simplified pathway of this compound degradation.

Experimental_Workflow_Troubleshooting cluster_prep Solution Preparation cluster_exp Experiment cluster_ts Troubleshooting Prep Reconstitute this compound Powder Check_Clarity Visually Inspect (Clear & Colorless?) Prep->Check_Clarity Experiment Perform Experiment Check_Clarity->Experiment Yes Discard Discard and Prepare Fresh Check_Clarity->Discard No (Discolored) Check_Results Results as Expected? Experiment->Check_Results Investigate Investigate Potential Issues: - Degradation during experiment - Assay interference - Off-target effects Check_Results->Investigate No Success Experiment Successful Check_Results->Success Yes

Caption: Troubleshooting workflow for this compound solution use.

References

Technical Support Center: Identifying and Characterizing Nafcillin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing the degradation products of Nafcillin. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a β-lactam antibiotic, primarily degrades through the hydrolysis of its β-lactam ring. This process can be catalyzed by acidic, basic, or thermal stress. Other degradation pathways include oxidation and photolysis, leading to a variety of degradation products. The hydrolytic opening of the β-lactam ring is a common degradation route for penicillins[1][2].

Q2: What is the major thermal degradation product of this compound?

A2: A significant thermal degradation product of this compound has been identified as N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine[3][4][5]. This novel impurity is formed through the hydrolytic opening of the β-lactam ring followed by rearrangement and intramolecular cleavage[1][2].

Q3: What analytical techniques are most suitable for identifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for separating and quantifying this compound and its degradation products[6]. For structural elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential[1][2].

Q4: Where can I find official methods for this compound analysis?

A4: The United States Pharmacopeia (USP) provides monographs for this compound sodium, which include standardized methodologies for its assay and the determination of related substances[7].

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its degradation products - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to ensure complete ionization or non-ionization of the analytes. - Use a new column or a guard column to protect the analytical column. - Reduce the sample concentration or injection volume.
Co-elution of degradation products - Insufficient separation power of the HPLC method.- Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Change the stationary phase to one with a different selectivity. - Adjust the gradient slope in a gradient elution method.
Irreproducible retention times - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction.- Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Check the HPLC pump for leaks and ensure proper functioning.
Ghost peaks in the chromatogram - Contamination from the sample, solvent, or system. - Carryover from previous injections.- Use high-purity solvents and freshly prepared samples. - Implement a thorough needle wash program. - Flush the HPLC system with a strong solvent.
Baseline noise or drift - Air bubbles in the detector. - Contaminated mobile phase. - Detector lamp aging.- Degas the mobile phase thoroughly. - Use freshly prepared, filtered mobile phase. - Replace the detector lamp if it has exceeded its lifetime.

Quantitative Data Summary

The following table summarizes the formation of a known thermal degradation product of this compound under different stress conditions.

Stress Condition Duration Temperature Formation of N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine (% w/w) Reference
Thermal Degradation150 hours105°C~1.8% - 2.5%[2][6]
Humidity150 hours25°C / 92% RH~0.4% - 0.7%[6]
Formal Stability (Accelerated)1-6 months40°C / 75% RH0.05% - 0.16%[1][6]
Formal Stability (Long-term)3-12 months25°C / 60% RH0.05% - 0.16%[1][6]

Experimental Protocols

Detailed methodologies for conducting forced degradation studies on this compound are provided below.

Acidic Degradation
  • Objective: To evaluate the degradation of this compound under acidic conditions.

  • Procedure:

    • Prepare a stock solution of this compound sodium in water.

    • To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid[1].

    • Keep the solution at ambient temperature[1].

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 1 M sodium hydroxide.

    • Dilute the samples with the mobile phase to the desired concentration for HPLC analysis.

Basic Degradation
  • Objective: To assess the degradation of this compound under basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound sodium in water.

    • To a known volume of the stock solution, add an equal volume of 1 M sodium hydroxide[6].

    • Maintain the solution at ambient temperature[6].

    • Collect samples at various time points.

    • Neutralize the samples with an equivalent amount of 1 M hydrochloric acid.

    • Dilute the samples with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Objective: To investigate the degradation of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of this compound sodium in water.

    • Mix the stock solution with a 30% hydrogen peroxide solution[1][6].

    • Keep the mixture at room temperature for approximately 10 minutes[1][6].

    • Withdraw a sample and dilute it with the mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Objective: To determine the effect of high temperature on the stability of this compound.

  • Procedure:

    • Place a known quantity of solid this compound sodium in a suitable container.

    • Expose the sample to dry heat at 105°C for 150 hours[1][2].

    • At the end of the exposure period, allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed sample in the diluent for HPLC analysis.

Photolytic Degradation
  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Procedure:

    • Expose a sample of this compound sodium (solid or in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.

    • After the exposure period, prepare the sample for HPLC analysis.

Visualizations

This compound Degradation Pathway

Nafcillin_Degradation_Pathway This compound This compound Beta_Lactam_Opening β-Lactam Ring Opening This compound->Beta_Lactam_Opening Acid/Base/Heat Oxidative_Products Oxidative Degradation Products This compound->Oxidative_Products Oxidation (H₂O₂) Photolytic_Products Photolytic Degradation Products This compound->Photolytic_Products Light Penicilloic_Acid This compound Penicilloic Acid Beta_Lactam_Opening->Penicilloic_Acid Rearrangement Rearrangement & Intramolecular Cleavage Penicilloic_Acid->Rearrangement Heat Thermal_Degradant N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine Rearrangement->Thermal_Degradant

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental Workflow for this compound Degradation Studies

Experimental_Workflow cluster_Stress Forced Degradation Acid Acidic Stress HPLC_Analysis HPLC-UV Analysis (Separation & Quantification) Acid->HPLC_Analysis Base Basic Stress Base->HPLC_Analysis Oxidative Oxidative Stress Oxidative->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photolytic Photolytic Stress Photolytic->HPLC_Analysis Sample_Prep Sample Preparation (this compound Stock Solution) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidative Sample_Prep->Thermal Sample_Prep->Photolytic Data_Analysis Data Analysis (Calculate % Degradation) HPLC_Analysis->Data_Analysis Characterization Structural Characterization (LC-MS, NMR) HPLC_Analysis->Characterization If unknown peaks are detected Report Reporting Data_Analysis->Report Characterization->Report

Caption: A typical experimental workflow for the identification and characterization of this compound degradation products.

References

Adjusting Nafcillin dosage in the presence of renal or hepatic impairment models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and answers to frequently asked questions for researchers and drug development professionals regarding the dosage adjustment of nafcillin in experimental models of renal and hepatic impairment.

Frequently Asked Questions (FAQs)

Q1: Is a dosage adjustment for this compound necessary in models with isolated renal impairment?

A: No, a modification of the usual this compound dosage is generally not necessary in the presence of renal impairment alone.[1][2][3] this compound is primarily eliminated through nonrenal routes, mainly by hepatic inactivation and excretion in the bile.[1][4] Studies have shown that renal failure does not significantly affect the serum half-life of this compound.[1][5][6][7] Furthermore, hemodialysis does not accelerate the clearance of this compound from the blood.[1][5][6][7]

Q2: How does hepatic impairment affect the pharmacokinetics of this compound?

A: Hepatic dysfunction significantly alters this compound's pharmacokinetics. The liver is the primary route for this compound clearance.[1][8] In patients with liver disease, such as cirrhosis or extrahepatic biliary obstruction, the plasma clearance of this compound is markedly decreased.[1][9] This impaired hepatic elimination leads to a compensatory increase in urinary excretion of the drug, which can rise from approximately 30% to 50% of the administered dose.[1][9]

Q3: What are the dosage recommendations for this compound in models with combined hepatic and renal impairment?

A: Extreme caution should be exercised when administering this compound to subjects with concomitant severe hepatic and renal dysfunction.[1][2][8] In this scenario, the two primary elimination pathways are compromised, increasing the risk of drug accumulation and potential neurotoxicity.[1][10] Dose adjustment is necessary, and therapeutic drug monitoring of this compound serum levels is recommended to guide dosing.[8] While specific guidelines are limited, one source provides creatinine clearance-based recommendations for dose reduction when hepatic impairment is also present.[11]

Troubleshooting Guide

Issue 1: Signs of neurotoxicity (e.g., seizures) are observed in a subject with combined renal and hepatic dysfunction receiving high-dose this compound.

  • Probable Cause: Decreased clearance of this compound due to dual organ impairment can lead to the accumulation of the drug to toxic concentrations.[1][10] High intravenous doses of this compound, especially in this population, are associated with neurotoxic reactions similar to those seen with penicillin G.[1][10]

  • Resolution:

    • Immediately discontinue this compound administration.[1]

    • Institute supportive measures as required.

    • If therapy must be continued, consider a substantially reduced dose after careful re-evaluation.

    • Implement therapeutic drug monitoring to guide future dosing adjustments.[8]

Issue 2: Unexpected elevations in liver function tests (LFTs) or renal function markers are observed after initiating this compound therapy.

  • Probable Cause: Although this compound is generally well-tolerated, it has been associated with renal and hepatic toxicity.[10][12] Manifestations can include renal tubular damage, interstitial nephritis (characterized by rash, fever, hematuria), and elevations in liver transaminases or cholestasis, especially with high doses.[1][10][12]

  • Resolution:

    • Obtain baseline and periodic measurements of renal and hepatic function. This should include urinalysis, serum creatinine, BUN, and liver transaminases (SGOT, SGPT), alkaline phosphatase, and bilirubin.[1][13]

    • If significant changes in renal or hepatic markers are noted, especially within the first 72 hours of therapy, a re-evaluation of the risk versus benefit of continued this compound use is warranted.[1][12]

    • Consider discontinuing this compound therapy to see if laboratory values return toward baseline.[12]

Data and Protocols

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in subjects with organ impairment.

Table 1: Pharmacokinetics of this compound in Patients with Renal Failure

Parameter During Hemodialysis Interdialysis Period Normal Function (Reference)
Terminal Serum Half-Life 1.48 hours[5][7] 1.89 hours[5][7] 0.5 - 1.0 hours[1][4]

| Initial Serum Half-Life | 0.208 hours[6] | 0.278 hours[6] | N/A |

Table 2: Plasma Clearance of this compound in Patients with Hepatic Dysfunction

Patient Group Mean Plasma Clearance (mL/min)
Healthy Controls 583 ± 144.2[9]
Patients with Cirrhosis 291 ± 147.6[9]

| Patients with Extrahepatic Obstruction | 163 ± 56.3[9] |

Table 3: Example Dosage Adjustments in Concomitant Renal and Hepatic Impairment

Creatinine Clearance (CrCl) Recommended Dose Adjustment
10-29 mL/min 9-25 mg/kg every 6 hours[11]
<10 mL/min 7.5-15 mg/kg every 6 hours[11]

Note: These are example adjustments and should be verified. Therapeutic drug monitoring is advised.

Experimental Protocols

Methodology for a Pharmacokinetic Study in Renal Failure:

The following is a representative protocol based on published studies for assessing this compound pharmacokinetics in subjects with renal failure.[5][6]

  • Subject Selection: Recruit subjects with end-stage renal disease requiring hemodialysis.

  • Drug Administration: Administer a single dose of sodium this compound (e.g., 25 mg/kg) intravenously over a 5- to 15-minute period.

  • Sampling:

    • Draw venous blood samples at baseline (pre-dose) and at specified intervals post-infusion (e.g., 5, 15, 30, 60, 90, 120, 180, and 240 minutes).

    • Conduct the study both during a hemodialysis session and during an interdialysis period for comparison.

  • Sample Processing: Separate serum from blood samples and store frozen (e.g., at -20°C) until analysis.

  • Drug Concentration Analysis: Determine this compound concentrations in serum samples using a validated microbiological assay or chromatographic method (e.g., HPLC).

  • Pharmacokinetic Analysis: Plot serum concentration versus time data on a semilogarithmic scale. Calculate key pharmacokinetic parameters, such as the initial and terminal serum half-life, using appropriate biphasic serum decay curve equations.

Visualizations

Nafcillin_Elimination_Pathway This compound Elimination Pathway cluster_body cluster_liver Liver (Primary Pathway) cluster_kidney Kidney (Secondary Pathway) Admin This compound Administration (IV) Blood Systemic Circulation (89.9% Protein Bound) Admin->Blood Metabolism Hepatic Inactivation Blood->Metabolism  Primary Route Urine Renal Excretion (~30% of dose) Blood->Urine  Secondary Route Bile Biliary Excretion Metabolism->Bile Impairment Hepatic Impairment Metabolism->Impairment Compensate Increased Renal Excretion (up to 50% of dose) Impairment->Compensate Leads to

Caption: Primary and secondary elimination pathways for this compound.

Dosing_Decision_Workflow This compound Dosing Decision Logic start Initiate this compound Therapy check_renal Isolated Renal Impairment? start->check_renal check_hepatic Isolated Hepatic Impairment? check_renal->check_hepatic No dose_normal Standard Dosage. No adjustment needed. check_renal->dose_normal Yes check_combined Combined Severe Impairment? check_hepatic->check_combined No dose_caution Standard Dosage. Monitor LFTs. check_hepatic->dose_caution Yes check_combined->dose_normal No dose_adjust Dose Adjustment Required. Monitor Serum Levels & Renal/Hepatic Function. check_combined->dose_adjust Yes

Caption: Workflow for this compound dosage decisions in organ impairment.

PK_Study_Workflow Pharmacokinetic Study Workflow Example A 1. Subject Selection (e.g., Renal or Hepatic Impairment Cohort) B 2. This compound Administration (e.g., 25 mg/kg IV over 15 min) A->B C 3. Serial Blood Sampling (Pre-defined time points) B->C D 4. Serum Sample Processing & Storage (Centrifuge, freeze at -20°C) C->D E 5. This compound Concentration Assay (HPLC or Microbiological Assay) D->E F 6. Pharmacokinetic Analysis (Calculate Half-Life, Clearance, etc.) E->F

Caption: A typical experimental workflow for a this compound PK study.

References

Validation & Comparative

Validating Nafcillin's Efficacy Against Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus (MSSA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nafcillin's performance against clinical isolates of Methicillin-Susceptible Staphylococcus aureus (MSSA) with alternative antimicrobial agents. The information presented is supported by experimental data from in-vitro studies and clinical outcomes from retrospective analyses to assist researchers and drug development professionals in their evaluation of anti-staphylococcal therapies.

Executive Summary

This compound, a penicillinase-resistant penicillin, has long been a cornerstone in the treatment of serious MSSA infections. This guide delves into the in-vitro activity and clinical effectiveness of this compound, drawing comparisons with two common alternatives: Cefazolin, a first-generation cephalosporin, and Vancomycin, a glycopeptide antibiotic. The data consistently underscores the superior or equivalent efficacy of this compound and other beta-lactams over Vancomycin for MSSA infections. While this compound and Cefazolin demonstrate comparable clinical outcomes, subtle differences in adverse event profiles and in-vitro potency exist, which are critical considerations in drug development and clinical trial design.

In-Vitro Susceptibility of MSSA to this compound and Comparators

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in-vitro potency. Surveillance studies provide essential data on the MIC distributions against clinical isolates. While large-scale, recent surveillance data specifically for this compound against MSSA is limited, data for Oxacillin, a therapeutically equivalent penicillinase-resistant penicillin, serves as a reliable proxy.

Table 1: MIC Distribution of Oxacillin against MSSA Clinical Isolates

Antimicrobial AgentNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Oxacillin3,0510.250.5≤0.06 - >8

Data from a European SENTRY surveillance study.[1] The MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The low MIC values for Oxacillin suggest that most MSSA isolates are highly susceptible to this class of antibiotics.

Time-Kill Kinetics: The Bactericidal Action of this compound

Time-kill assays provide insights into the pharmacodynamics of an antibiotic, specifically its bactericidal or bacteriostatic activity over time. Studies have demonstrated the potent and rapid bactericidal activity of this compound against MSSA.

Table 2: Time to Achieve Bactericidal Activity (99.9% Kill) Against MSSA

Antimicrobial AgentTime to Bactericidal Activity (hours)
This compound14.3 ± 0.8
VancomycinNot bactericidal
This compound + Vancomycin10.2 ± 2.2

Data from an in-vitro pharmacokinetic/pharmacodynamic model.[2] These findings highlight the superior bactericidal speed of this compound compared to Vancomycin against MSSA.[2]

Clinical Efficacy and Safety: this compound vs. Cefazolin and Vancomycin

Retrospective clinical studies provide real-world evidence of an antibiotic's effectiveness and safety profile. Multiple studies have compared this compound with Cefazolin and Vancomycin for the treatment of MSSA bacteremia.

Table 3: Comparative Clinical Outcomes for MSSA Bacteremia

OutcomeThis compoundCefazolinVancomycin
30-Day Mortality
Study 18.5%11.3%-
Study 2-37% reduction vs. This compound/Oxacillin-
Study 379% lower mortality hazard vs. Vancomycin79% lower mortality hazard vs. VancomycinBaseline
Treatment Failure
Study 18.5%11.3%-
Study 420.6%16.6%-
Adverse Drug Events
Study 119.7%7.0%-
Study 1 (Nephrotoxicity)Higher (aOR 5.4)Lower-

Study 1: Monogue et al.[3]; Study 2: McDanel et al.[4]; Study 3: Schweizer et al.[5]; Study 4: Finch et al.[4]

The clinical data suggests that for MSSA bacteremia, both this compound and Cefazolin are associated with significantly lower mortality compared to Vancomycin.[5][6] When comparing this compound and Cefazolin, clinical efficacy appears to be similar, though some studies suggest a lower incidence of adverse events, particularly nephrotoxicity, with Cefazolin.[3][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Clinical isolates of MSSA are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

  • Inoculum Preparation: A starting inoculum of MSSA is prepared in a logarithmic phase of growth in a suitable broth medium (e.g., CAMHB) to a concentration of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Exposure to Antimicrobial Agent: The bacterial suspension is aliquoted into tubes containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC) and a growth control tube without the antibiotic.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each tube, serially diluted in sterile saline, and plated onto a suitable agar medium.

  • Incubation and Colony Counting: The plates are incubated at 35°C ± 2°C for 18-24 hours. The number of viable colonies (CFU/mL) is then counted for each time point and concentration.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Visualizations

nafcillin_mechanism cluster_cell MSSA Cell Cell_Wall Cell Wall (Peptidoglycan Synthesis) Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Cell_Wall Catalyzes cross-linking This compound This compound This compound->PBP Binds to and inactivates

Mechanism of Action of this compound against MSSA.

experimental_workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay Prepare_Dilutions Prepare serial dilutions of this compound Inoculate_Plate Inoculate microtiter plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum_MIC Prepare standardized MSSA inoculum Prepare_Inoculum_MIC->Inoculate_Plate Incubate_MIC Incubate for 16-20 hours Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Prepare_Inoculum_TK Prepare logarithmic phase MSSA inoculum Expose_Antibiotic Expose to this compound at different MIC multiples Prepare_Inoculum_TK->Expose_Antibiotic Sample_Over_Time Take samples at various time points Expose_Antibiotic->Sample_Over_Time Plate_And_Count Plate dilutions and count colonies Sample_Over_Time->Plate_And_Count Plot_Data Plot log10 CFU/mL vs. time Plate_And_Count->Plot_Data

Workflow for In-Vitro Efficacy Testing.

clinical_comparison cluster_treatment Treatment Arms cluster_outcomes Clinical Outcomes MSSA_Bacteremia Patients with MSSA Bacteremia Nafcillin_Tx This compound MSSA_Bacteremia->Nafcillin_Tx Cefazolin_Tx Cefazolin MSSA_Bacteremia->Cefazolin_Tx Vancomycin_Tx Vancomycin MSSA_Bacteremia->Vancomycin_Tx Mortality 30-Day Mortality Nafcillin_Tx->Mortality Treatment_Failure Treatment Failure Nafcillin_Tx->Treatment_Failure Adverse_Events Adverse Drug Events Nafcillin_Tx->Adverse_Events Cefazolin_Tx->Mortality Cefazolin_Tx->Treatment_Failure Cefazolin_Tx->Adverse_Events Vancomycin_Tx->Mortality Vancomycin_Tx->Treatment_Failure Vancomycin_Tx->Adverse_Events

Logical Relationship in Clinical Comparison Studies.

References

A Comparative Analysis of Nafcillin and Oxacillin: Anti-Staphylococcal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, nafcillin and oxacillin have long been mainstays in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. As penicillinase-resistant penicillins, both antibiotics share a common mechanism of action and are often used interchangeably in clinical practice. However, subtle differences in their in vitro activity, pharmacokinetic profiles, and clinical effectiveness warrant a closer comparative examination for the discerning researcher and drug development professional. This guide provides a detailed comparison of their anti-staphylococcal properties, supported by experimental data and methodologies.

Key Performance Indicators: A Tabular Comparison

To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of this compound and oxacillin against Staphylococcus aureus.

ParameterThis compoundOxacillinReference
Protein Binding ~90%~94%[1]

Table 1: Comparative Protein Binding of this compound and Oxacillin in Human Serum.

OrganismAntibioticMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (MSSA)This compound0.12 - 0.50.250.5
Staphylococcus aureus (MSSA)Oxacillin0.12 - 0.50.250.5

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Oxacillin against Methicillin-Susceptible Staphylococcus aureus (MSSA). Note: These are representative values and can vary between studies and geographic locations.

In Vitro Anti-Staphylococcal Activity: A Deeper Dive

While both this compound and oxacillin demonstrate potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), in vivo studies have suggested potential differences in their overall efficacy. A study in a rabbit endocarditis model found that while both drugs were equally effective in eliminating staphylococci from cardiac vegetations, this compound exhibited an advantage in serum bactericidal activity at 4 and 6 hours post-injection[2]. This was attributed to its longer serum half-life compared to oxacillin[2].

Another study in mice infected with a tolerant strain of S. aureus demonstrated that this compound was highly active, whereas oxacillin showed a lesser degree of protection[3]. The authors noted that these in vivo findings suggest important differences that may not be solely predicted by MIC and MBC data[3][4].

Time-Kill Kinetics

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • This compound and Oxacillin stock solutions

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of this compound and oxacillin in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of the S. aureus isolate equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth. This can be assessed visually or with a microplate reader.

Time-Kill Assay

This assay provides insights into the pharmacodynamic properties of an antibiotic by measuring the rate of bacterial killing over time.

Materials:

  • Flasks or tubes containing CAMHB

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • This compound and Oxacillin at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Incubator with shaking capabilities (35°C ± 2°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare flasks containing CAMHB with the desired concentrations of this compound or oxacillin. Include a growth control flask without any antibiotic.

  • Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 35°C ± 2°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Resistance

Both this compound and oxacillin are penicillinase-resistant penicillins that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

cluster_bacterium Staphylococcus aureus cluster_antibiotics Mechanism of Action cluster_resistance Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to This compound This compound This compound->PBP Binds to and inhibits Oxacillin Oxacillin Oxacillin->PBP Binds to and inhibits mecA mecA gene PBP2a Altered PBP (PBP2a) mecA->PBP2a Encodes PBP2a->this compound Low affinity for PBP2a->Oxacillin Low affinity for cluster_mic Broth Microdilution MIC Workflow prep Prepare serial dilutions of this compound/Oxacillin in 96-well plate inoc Add standardized S. aureus inoculum prep->inoc incub Incubate at 35°C for 16-20 hours inoc->incub read Read for visible growth (visually or with reader) incub->read mic Determine MIC: Lowest concentration with no growth read->mic cluster_timekill Time-Kill Assay Workflow setup Prepare flasks with broth, S. aureus, and This compound/Oxacillin incubate Incubate with shaking at 35°C setup->incubate sample Withdraw aliquots at specific time points incubate->sample dilute Perform serial dilutions sample->dilute plate Plate dilutions onto agar dilute->plate count Incubate and count CFU/mL plate->count plot Plot log10 CFU/mL vs. time count->plot

References

Synergistic Power of Nafcillin and Gentamicin: A Combination for Enhanced Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic relationship between nafcillin and gentamicin reveals a potent antimicrobial strategy, particularly against challenging Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. This combination leverages the distinct mechanisms of action of a beta-lactam and an aminoglycoside to produce a bactericidal effect that is often greater than the sum of its parts.

The primary mechanism behind this synergy lies in the ability of this compound to disrupt the integrity of the bacterial cell wall. As a penicillinase-resistant penicillin, this compound inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, making it more permeable. This increased permeability facilitates the intracellular uptake of gentamicin, an aminoglycoside that acts by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to bacterial cell death.[1][2][3][4] This one-two punch proves highly effective in eradicating infections that may be resistant to single-agent therapy.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and gentamicin has been quantified in numerous in vitro studies using methods such as the checkerboard assay and time-kill curve analysis. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, where a value of ≤0.5 is indicative of synergy. Time-kill assays measure the rate and extent of bacterial killing over time, with synergy being defined as a ≥2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent.

Checkerboard Assay Data

While specific FIC index values for a wide range of bacterial strains are not consistently reported in a single comprehensive study, the available literature strongly supports the synergistic interaction between this compound and gentamicin. For instance, studies have demonstrated synergy against a significant percentage of clinical isolates.

Bacterial SpeciesNumber of Strains TestedPercentage Showing Synergy (FIC ≤ 0.5)Reference
Enterococcus spp.1471.4% (10 out of 14 strains)[5]
Staphylococcus aureus8100% (8 out of 8 strains)[6]
Time-Kill Curve Analysis

Time-kill assays provide a dynamic view of the bactericidal activity of antimicrobial combinations. Studies have consistently shown that the combination of this compound and gentamicin leads to a more rapid and profound reduction in bacterial viability compared to either drug alone.

Bacterial SpeciesTreatmentMean Log10 CFU/mL Reduction at 24 hoursReference
Staphylococcus aureus (MSSA)This compound alone3.34 ± 1.1[7]
This compound + Gentamicin>3.34 (Bactericidal activity achieved at 48h with combination)[7]
Enterococcus faecalisGentamicin aloneNo reduction[8]
Gentamicin in presence of serum (mimicking cell wall disruption)≥3-log10 decrease[8]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound and gentamicin.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.[9][10][11][12][13][14]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and gentamicin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations above and below their respective Minimum Inhibitory Concentrations (MICs).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are dispensed horizontally, while serial dilutions of gentamicin are dispensed vertically. This creates a matrix of wells containing various combinations of the two drugs. Control wells with each drug alone and a growth control (no drugs) are also included.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) is prepared from an overnight culture of the test organism and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the formula: FIC Index = FIC of this compound + FIC of Gentamicin, where FIC = MIC of drug in combination / MIC of drug alone. The lowest FIC index is reported.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Curve Assay Protocol

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[15][16][17][18][19]

  • Preparation of Cultures and Antimicrobials: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth. This compound and gentamicin are added at predetermined concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Experimental Setup: Test tubes or flasks are prepared for each condition: growth control (no antibiotic), this compound alone, gentamicin alone, and the combination of this compound and gentamicin.

  • Incubation and Sampling: The cultures are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted, plated on appropriate agar plates, and incubated for 18-24 hours. The number of colonies is then counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥2-log10 decrease in the CFU/mL at 24 hours by the combination when compared with the most active single agent.

Visualizing the Mechanism and Workflow

To better understand the synergistic interaction and the experimental processes, the following diagrams are provided.

SynergyMechanism cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking Gentamicin Gentamicin Gentamicin_Uptake Gentamicin_Uptake PBP->Peptidoglycan Peptidoglycan->Gentamicin_Uptake Increased Permeability Facilitates Ribosome 30S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Gentamicin_Uptake->Ribosome Enters Cytoplasm and Binds to

Caption: Mechanism of this compound and Gentamicin Synergy.

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis PrepDrugs Prepare Serial Dilutions of this compound & Gentamicin DispenseDrugs Dispense Drug Dilutions into 96-well Plate PrepDrugs->DispenseDrugs PrepInoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate DispenseDrugs->Inoculate Incubate Incubate Plate (16-20h at 37°C) Inoculate->Incubate ReadMIC Determine MICs (Visual Inspection) Incubate->ReadMIC Calc FIC Calculate FIC Index ReadMIC->Calc FIC

Caption: Checkerboard Assay Workflow.

TimeKillWorkflow cluster_setup Experiment Setup cluster_sampling Incubation & Sampling cluster_quantify Quantification & Analysis PrepCulture Prepare Log-Phase Bacterial Culture AddDrugs Add this compound, Gentamicin, or Combination to Cultures PrepCulture->AddDrugs IncubateShake Incubate with Shaking (at 37°C) AddDrugs->IncubateShake Sample Collect Aliquots at Multiple Time Points IncubateShake->Sample Plate Serially Dilute and Plate Samples on Agar Sample->Plate Count Incubate Plates and Count Colonies (CFU) Plate->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

References

In Vivo Showdown: Nafcillin Versus Other Beta-Lactam Antibiotics for Staphylococcal Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the persistent battle against Staphylococcus aureus, particularly methicillin-susceptible strains (MSSA), the choice of beta-lactam antibiotic remains a critical determinant of clinical success. This guide provides an objective in vivo comparison of nafcillin with other prominent beta-lactams, including oxacillin and cefazolin, supported by experimental data from animal models and clinical studies. We delve into the efficacy, pharmacokinetics, and safety profiles to inform preclinical and clinical research decisions.

Efficacy in Animal Models: Early Indicators of In Vivo Performance

Animal models provide a controlled environment to dissect the therapeutic potential of antibiotics. Studies in mice and rabbits have highlighted key differences between this compound and its counterparts.

A study in mice infected with a tolerant strain of Staphylococcus aureus demonstrated the superior activity of this compound compared to oxacillin.[1] The CD50 values, representing the dose required to protect 50% of the animals, indicated that this compound was highly active, whereas oxacillin offered a lesser degree of protection.[1] Notably, only this compound was able to prevent or interfere with the colonization of the kidneys by S. aureus.[1]

In a rabbit model of left-sided S. aureus endocarditis, this compound, oxacillin, and methicillin were found to be equally effective in eliminating staphylococci from cardiac vegetations when administered at 400 mg every 8 hours.[2] This suggests that despite certain in vitro and pharmacokinetic differences, the in vivo outcomes in this specific severe infection model were comparable.[2]

Further research in a rat endocarditis model using an MSSA strain with a cefazolin inoculum effect showed that both daptomycin and this compound were significantly better than cefazolin at reducing the bacterial load in vegetations.[3]

Table 1: Comparative Efficacy of this compound and Other Beta-Lactams in Animal Models

AntibioticAnimal ModelInfection TypeKey Efficacy FindingReference
This compound MouseSystemic S. aureus infectionHigher therapeutic activity (lower CD50) and prevention of kidney colonization compared to oxacillin.[1]
Oxacillin MouseSystemic S. aureus infectionLess protective efficacy compared to this compound.[1]
This compound RabbitS. aureus endocarditisEqually effective as oxacillin and methicillin in clearing bacteria from vegetations.[2]
Oxacillin RabbitS. aureus endocarditisEqually effective as this compound and methicillin in clearing bacteria from vegetations.[2]
This compound RatS. aureus endocarditisSignificantly better than cefazolin in reducing bacterial load in vegetations.[3]
Cefazolin RatS. aureus endocarditisSignificantly less effective than this compound and daptomycin in reducing bacterial load in vegetations against a strain with an inoculum effect.[3]

Clinical Efficacy and Outcomes in Humans

Retrospective clinical studies provide valuable insights into the real-world effectiveness of these antibiotics in treating MSSA bacteremia.

A comparative effectiveness analysis found that patients receiving this compound or cefazolin for MSSA bacteremia had a 79% lower adjusted rate of mortality compared to those who received vancomycin.[4] Furthermore, switching from vancomycin to this compound or cefazolin was also associated with a significant reduction in mortality.[4]

Several studies have directly compared this compound and cefazolin for MSSA bacteremia. One propensity-score-matched retrospective study found no significant difference in treatment failure rates at 4 or 12 weeks between the two drugs.[5] Another study also reported no significant difference in a composite treatment failure outcome between this compound and cefazolin.[6] However, a meta-analysis suggested a significant difference in 90-day mortality favoring cefazolin over antistaphylococcal penicillins like this compound.[7]

When comparing this compound/oxacillin with cefazolin for MSSA bacteremia, one study found no difference in 30-day mortality.[8]

Table 2: Clinical Outcomes of this compound vs. Cefazolin for MSSA Bacteremia

OutcomeThis compoundCefazolinKey FindingReference(s)
Treatment Failure 10% (at 12 weeks)10% (at 12 weeks)No significant difference observed.[5]
30-Day Mortality No significant differenceNo significant differenceSimilar mortality rates between this compound/oxacillin and cefazolin.[8]
90-Day Mortality HigherLowerMeta-analysis favored cefazolin for lower 90-day mortality.[7]
Adverse Events More frequentLess frequentCefazolin is generally better tolerated.[5][6][7]

Pharmacokinetic Profiles: A Tale of Two Excretion Pathways

The pharmacokinetic properties of this compound distinguish it from many other beta-lactams and can influence dosing and safety.

This compound is primarily cleared by the liver, which is in contrast to oxacillin and cefazolin, which are predominantly eliminated by the kidneys.[9] This characteristic may contribute to a lower risk of nephrotoxicity with this compound compared to the formerly used methicillin.[9] However, its pharmacokinetics can be unpredictable in patients with liver disease.[9]

In a study comparing this compound, methicillin, and oxacillin in rabbits, this compound had a longer serum half-life (2.1 hours) compared to methicillin (0.6 hours) and oxacillin (1.1 hours).[2] Despite lower peak serum levels, the longer half-life of this compound resulted in superior serum bactericidal activity at 4 and 6 hours post-injection.[2]

Table 3: Pharmacokinetic Parameters of this compound and Other Beta-Lactams

ParameterThis compoundOxacillinMethicillinReference
Primary Excretion Route HepaticRenalRenal[9]
Serum Half-life (rabbits) 2.1 hours1.1 hours0.6 hours[2]
Protein Binding 90%--[10]

Safety and Tolerability: A Key Differentiator

Adverse events can significantly impact treatment adherence and patient outcomes. Studies consistently show a better tolerability profile for cefazolin compared to this compound.

In a matched cohort study, cefazolin treatment was interrupted less frequently due to adverse events compared to this compound (0% vs. 17%).[5] Adverse events leading to this compound discontinuation included drug-induced fever, cytopenia, and phlebitis.[5] Another study found that adverse effects such as acute kidney injury, acute interstitial nephritis, hepatotoxicity, and rash were all numerically more frequent in patients treated with this compound compared to cefazolin.[6]

A retrospective study comparing this compound and oxacillin found that oxacillin was significantly safer, with a lower incidence of altered kidney function and treatment discontinuation due to adverse events.[11]

Experimental Protocols

Mouse Peritonitis-Sepsis Model

This widely used model is a standard for in vivo screening of new antibacterial agents.[12]

  • Infection: Mice are intraperitoneally inoculated with a standardized dose of a methicillin-resistant S. aureus (MRSA) strain, such as NRS71 (Sangar 252).[12]

  • Treatment: At specified time points post-infection, cohorts of mice are treated with the test antibiotics (e.g., this compound, oxacillin) via a suitable route (e.g., subcutaneous or intravenous).

  • Endpoints: The efficacy of the antibiotics is typically measured by two primary endpoints:

    • Bacterial Counts: Blood or tissue samples are collected at various time points, and bacterial concentrations are determined by dilution and plating.[12]

    • Survival: The survival of the animals is monitored over a set period.[12]

  • Data Analysis: The CD50 (curative dose 50), the dose of the antibiotic that protects 50% of the infected animals, can be calculated to compare the potency of different agents.[1]

Rabbit Endocarditis Model

This model is used to evaluate antibiotic efficacy in a deep-seated infection.

  • Catheterization: A catheter is inserted through the right carotid artery and advanced into the left ventricle of a rabbit to induce sterile vegetations on the aortic valve.

  • Infection: After a set period to allow for vegetation formation, the rabbits are intravenously challenged with a specific strain of S. aureus.

  • Treatment: Antibiotic therapy (e.g., this compound, oxacillin, methicillin at 400 mg intramuscularly every 8 hours) is initiated at a specified time after bacterial challenge and continued for a defined duration.[2]

  • Endpoint: At the end of the treatment period, the rabbits are euthanized, and the cardiac vegetations are excised, weighed, and homogenized for quantitative bacterial culture to determine the number of colony-forming units per gram of vegetation.[2]

  • Data Analysis: The mean bacterial counts in the vegetations are compared between different treatment groups and an untreated control group.[2]

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental processes, the following diagrams illustrate the mechanism of action of beta-lactam antibiotics and a typical in vivo experimental workflow.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Beta_Lactam Beta-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of beta-lactam antibiotics like this compound.

InVivo_Workflow cluster_workflow In Vivo Efficacy Testing Workflow Animal_Model Select Animal Model (e.g., Mouse, Rabbit) Infection Induce S. aureus Infection Animal_Model->Infection Treatment_Groups Administer Antibiotics (this compound vs. Comparators) Infection->Treatment_Groups Monitoring Monitor Survival and/or Collect Samples Treatment_Groups->Monitoring Data_Analysis Analyze Endpoints (e.g., Bacterial Load, Survival Rate) Monitoring->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo comparison of antibiotics.

References

Combination Therapy of Nafcillin and Ampicillin for Resistant HaE. colimophilus influenzae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of ampicillin-resistant Haemophilus influenzae poses a significant challenge in the treatment of various infections, primarily due to the production of β-lactamase enzymes that inactivate ampicillin. This guide provides a comprehensive comparison of the synergistic combination of nafcillin and ampicillin against resistant H. influenzae, supported by experimental data, alongside alternative treatment options.

Executive Summary

In vitro and in vivo studies have demonstrated a significant synergistic effect when this compound is combined with ampicillin against ampicillin-resistant strains of Haemophilus influenzae. This synergy is attributed to the ability of this compound, a β-lactamase-resistant penicillin, to protect ampicillin from degradation by β-lactamase enzymes produced by the bacteria. This combination effectively restores the susceptibility of resistant H. influenzae to ampicillin. While this combination therapy shows promise, several alternative antibiotics, such as third-generation cephalosporins and fluoroquinolones, are also effective against resistant H. influenzae. The choice of therapy should be guided by susceptibility testing and clinical context.

Data Presentation: In Vitro Synergistic Activity

The following table summarizes the minimal inhibitory concentrations (MICs) from a key in vitro study demonstrating the synergistic action of this compound and ampicillin against six strains of ampicillin-resistant Haemophilus influenzae type b.

Antibiotic AgentMIC Range (alone) (µg/mL)MIC in Combination (µg/mL)
Ampicillin6.25 - 12.50.78
This compound6.25 - 250.78

Data sourced from a study on six ampicillin-resistant H. influenzae type b strains. Most strains were inhibited by the combination of 0.78 µg/mL of this compound and 0.78 µg/mL of ampicillin[1].

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

Objective: To determine the synergistic effect of this compound and ampicillin against ampicillin-resistant H. influenzae.

Methodology:

  • Bacterial Strains: Six strains of ampicillin-resistant Haemophilus influenzae type b were utilized.

  • Media: Mueller-Hinton broth supplemented with hemin and NAD was used for bacterial growth.

  • Antibiotic Preparation: Serial twofold dilutions of ampicillin and this compound were prepared.

  • Checkerboard Setup: A 96-well microtiter plate was used to create a checkerboard pattern with varying concentrations of ampicillin in the horizontal rows and this compound in the vertical columns.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension (10^4 colony-forming units per ml).

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibited bacterial growth.

  • Synergy Calculation: The Fractional Inhibitory Concentration (FIC) index was calculated to determine synergy. An FIC index of ≤ 0.5 is indicative of synergy.

In Vivo Efficacy: Infant Rat Model of Bacteremia and Meningitis

Objective: To evaluate the in vivo efficacy of the this compound and ampicillin combination in treating infections caused by ampicillin-resistant H. influenzae.

Methodology:

  • Animal Model: Infant rats were used for the study.

  • Infection: Rats were infected with a lethal dose of ampicillin-resistant H. influenzae type b to induce bacteremia and meningitis.

  • Treatment Groups: The infected rats were divided into three groups:

    • Group 1: Treated with ampicillin alone.

    • Group 2: Treated with this compound alone.

    • Group 3: Treated with a combination of ampicillin and this compound.

  • Treatment Administration: Antibiotics were administered parenterally.

  • Outcome Measures: The primary outcomes were the clearance of bacteria from the blood and cerebrospinal fluid (CSF) and the survival rate of the rats.

  • Results: The combination of ampicillin and this compound resulted in the sterilization of blood and CSF in a significantly higher number of rats compared to treatment with either antibiotic alone, demonstrating in vivo synergy[2][3].

Mandatory Visualization

a_b_resistance_and_synergy cluster_resistance Ampicillin Resistance Mechanism cluster_synergy This compound-Ampicillin Synergy Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-lactamase BetaLactamase->Ampicillin Hydrolyzes (Inactivates) This compound This compound BetaLactamase_S β-lactamase This compound->BetaLactamase_S Inhibits Ampicillin_S Ampicillin PBP_S Penicillin-Binding Proteins (PBPs) Ampicillin_S->PBP_S Inhibits CellWall_S Cell Wall Synthesis PBP_S->CellWall_S Catalyzes BetaLactamase_S->Ampicillin_S Hydrolysis Blocked

Caption: Mechanism of Ampicillin Resistance and this compound-Ampicillin Synergy.

experimental_workflow cluster_invitro In Vitro Synergy Testing cluster_invivo In Vivo Efficacy Study A Prepare serial dilutions of this compound and Ampicillin B Inoculate microtiter plate with resistant H. influenzae A->B E Induce bacteremia/meningitis in infant rats C Incubate and determine MIC B->C D Calculate FIC Index C->D F Administer treatment regimens (Amp, Naf, Amp+Naf) E->F G Monitor bacterial clearance (Blood and CSF) F->G H Assess survival rates G->H

Caption: Experimental Workflow for Evaluating this compound-Ampicillin Synergy.

Comparison with Alternative Treatments

Several other antibiotics are effective against ampicillin-resistant Haemophilus influenzae. The choice of treatment depends on the severity of the infection, local resistance patterns, and patient-specific factors.

Antibiotic ClassExamplesMechanism of ActionAdvantagesDisadvantages
β-lactam/β-lactamase Inhibitor Combinations Amoxicillin-clavulanateAmoxicillin inhibits cell wall synthesis; clavulanate inhibits β-lactamase.Effective against β-lactamase-producing strains; available in oral formulations.Resistance can emerge through other mechanisms; potential for gastrointestinal side effects.
Third-Generation Cephalosporins Ceftriaxone, CefotaximeInhibit bacterial cell wall synthesis; stable against many β-lactamases.Broad spectrum of activity; often the treatment of choice for serious infections like meningitis[4][5].Typically require parenteral administration; potential for emergence of resistance.
Fluoroquinolones Levofloxacin, MoxifloxacinInhibit DNA gyrase and topoisomerase IV, preventing bacterial DNA replication.Broad spectrum; good tissue penetration; available in oral and intravenous formulations.Potential for side effects including tendonitis and CNS effects; resistance is an increasing concern[4].
Macrolides Azithromycin, ClarithromycinInhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.Good atypical coverage; available in oral formulations.Resistance rates can be high in some regions; may not be suitable for severe infections.
Chloramphenicol ChloramphenicolInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.Historically effective for meningitis.Potential for serious toxicity, including aplastic anemia, limiting its use[4][6].

Conclusion

The combination of this compound and ampicillin presents a viable therapeutic strategy for infections caused by ampicillin-resistant, β-lactamase-producing Haemophilus influenzae. The synergistic mechanism, where this compound protects ampicillin from enzymatic degradation, has been validated by both in vitro and in vivo data. This combination offers a potential alternative to broader-spectrum agents, which may help to mitigate the selection pressure for resistance to those drugs. However, a thorough comparison with other effective agents, considering local susceptibility patterns and the clinical scenario, is crucial for optimal patient management. Further clinical studies are warranted to establish the role of this combination therapy in various clinical settings.

References

A Comparative Analysis of Nafcillin, Methicillin, and Oxacillin Efficacy in Experimental Endocarditis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three key penicillinase-resistant penicillins—Nafcillin, Methicillin, and Oxacillin—in preclinical models of bacterial endocarditis. This analysis is supported by experimental data to inform research and development decisions.

In the treatment of serious staphylococcal infections such as endocarditis, the selection of an appropriate antibiotic is critical. While this compound, Methicillin, and Oxacillin have been mainstays in combating penicillinase-producing Staphylococcus aureus, understanding their comparative efficacy in a controlled experimental setting is vital for optimizing therapeutic strategies. This guide synthesizes findings from preclinical endocarditis models to offer a direct comparison of these agents.

Comparative Efficacy in a Rabbit Endocarditis Model

A key study investigating the therapeutic efficacy of Methicillin (M), this compound (N), and Oxacillin (OX) in a rabbit model of left-sided endocarditis caused by two distinct strains of Staphylococcus aureus revealed a critical outcome: all three antibiotics were equally effective in eradicating the bacteria from cardiac vegetations.[1] This finding is significant as it suggests that despite variations in their in-vitro activity and pharmacokinetic profiles, the in-vivo bactericidal effect in this specific and critical infection model is comparable.

The study administered a dosage of 400 mg of each antibiotic intramuscularly every 8 hours.[1] While this compound and Oxacillin demonstrated four to eight times greater activity against the staphylococcal strains in broth compared to Methicillin, their activity was equivalent in serum.[1] This highlights the importance of considering the physiological environment in which these drugs operate.

Pharmacokinetic analysis revealed notable differences. Peak serum levels of Methicillin and Oxacillin were at least double that of this compound.[1] However, this compound exhibited a significantly longer serum half-life of 2.1 hours, approximately three times that of Methicillin (0.6 hours) and twice that of Oxacillin (1.1 hours).[1] Serum bactericidal activity was comparable for all three antibiotics at 1 and 2 hours post-injection. Interestingly, at 4 and 6 hours, this compound showed a sustained advantage over Methicillin and Oxacillin, likely attributable to its longer half-life.[1]

Despite these pharmacokinetic and in-vitro differences, the ultimate therapeutic outcome in the endocarditis model—bacterial clearance from the vegetations—was equivalent for all three agents.[1]

Data Presentation: Pharmacokinetics and In-Vivo Efficacy

The following table summarizes the key pharmacokinetic and efficacy parameters of this compound, Methicillin, and Oxacillin in the rabbit endocarditis model.

ParameterThis compoundMethicillinOxacillin
Dosage 400 mg IM q8h400 mg IM q8h400 mg IM q8h
Peak Serum Level Lower than M & OXAt least 2x this compoundAt least 2x this compound
Serum Half-Life 2.1 hours0.6 hours1.1 hours
In-Vitro Activity (Broth) 4-8x more active than M-4-8x more active than M
In-Vivo Efficacy (Vegetation Sterilization) Equally EffectiveEqually EffectiveEqually Effective
Serum Bactericidal Activity (1-2h post-injection) Essentially EqualEssentially EqualEssentially Equal
Serum Bactericidal Activity (4-6h post-injection) AdvantageousLess than this compoundLess than this compound

Experimental Protocols

The following is a detailed methodology for a typical rabbit model of Staphylococcus aureus endocarditis used to compare antibiotic efficacy.

1. Induction of Aortic Valve Endocarditis:

  • Animal Model: New Zealand white rabbits are utilized for this model.

  • Catheterization: A polyethylene catheter is surgically inserted into the right carotid artery and advanced to the aortic valve to induce sterile thrombotic vegetations. The catheter is left in place to create a nidus for infection.

2. Bacterial Inoculation:

  • Bacterial Strain: A clinical isolate of Staphylococcus aureus is grown in an appropriate broth medium to a specified concentration.

  • Infection: A defined inoculum of the bacterial suspension is injected intravenously to induce bacteremia and subsequent colonization of the prepared cardiac vegetations.

3. Antibiotic Treatment Regimen:

  • Treatment Groups: Rabbits are randomized into treatment groups for this compound, Methicillin, and Oxacillin, along with an untreated control group.

  • Administration: Antibiotics are administered intramuscularly at a predetermined dosage and frequency (e.g., 400 mg every 8 hours) for a specified duration.

4. Assessment of Efficacy:

  • Serum Bactericidal Titer: Blood samples are collected at various time points post-antibiotic administration. The serum is separated, and serial dilutions are incubated with the test strain of S. aureus. The highest dilution of serum that results in a 99.9% reduction in the initial bacterial inoculum is determined as the serum bactericidal titer.

5. Pharmacokinetic Analysis:

  • Serum Drug Concentrations: Blood samples are collected at peak and trough times relative to antibiotic administration. Serum concentrations of this compound, Methicillin, and Oxacillin are measured using a validated method, such as high-performance liquid chromatography (HPLC), to determine pharmacokinetic parameters like peak concentration (Cmax) and serum half-life (t1/2).

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the comparative efficacy study of antibiotics in a rabbit endocarditis model.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Outcome Assessment animal_model Select New Zealand White Rabbits catheterization Induce Sterile Thrombotic Vegetations via Catheterization animal_model->catheterization inoculation Intravenous Injection of Bacteria bacterial_prep Prepare S. aureus Inoculum bacterial_prep->inoculation randomization Randomize Rabbits into Treatment & Control Groups This compound This compound Administration randomization->this compound methicillin Methicillin Administration randomization->methicillin oxacillin Oxacillin Administration randomization->oxacillin control Untreated Control randomization->control euthanasia Euthanasia and Sample Collection vegetation_analysis Quantify Bacterial Load in Cardiac Vegetations euthanasia->vegetation_analysis serum_analysis Determine Serum Bactericidal Titer & Pharmacokinetics euthanasia->serum_analysis

Caption: Experimental workflow for comparative antibiotic efficacy in a rabbit endocarditis model.

References

Safety Operating Guide

Proper Disposal of Nafcillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of nafcillin, a penicillinase-resistant penicillin antibiotic. Adherence to these guidelines is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance within research and drug development settings.

The primary recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste management company. For laboratories with appropriate facilities, chemical hydrolysis offers a viable on-site inactivation method prior to disposal. Autoclaving is not recommended as a sole method of disposal due to the lack of validated data confirming complete degradation of the active pharmaceutical ingredient.

Disposal Procedures at a Glance

Disposal MethodRecommended ForKey ParametersEfficacy
Incineration All this compound waste streams (solid, liquid, sharps)>850°CHigh (Complete Destruction)
Chemical Hydrolysis Liquid this compound waste1 M NaOH, >4 hoursHigh (Inactivation of beta-lactam ring)
Autoclaving Not recommended as a primary disposal methodMinimum 121°C, 15 psi, 60 minutesVariable (Incomplete degradation possible)

Experimental Protocols for On-Site Inactivation

For laboratories equipped to perform on-site waste treatment, the following protocols provide detailed methodologies for the chemical inactivation of this compound in liquid waste streams.

Alkaline Hydrolysis Protocol for Liquid this compound Waste

This protocol is adapted from established methods for the hydrolysis of beta-lactam antibiotics and is designed to open the beta-lactam ring, rendering the antibiotic inactive.[1]

Materials:

  • Liquid this compound waste

  • Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriately labeled waste container

Procedure:

  • Preparation: In a designated and well-ventilated area, such as a fume hood, place the liquid this compound waste in a suitable container.

  • pH Adjustment: While stirring, slowly add NaOH to the waste solution to achieve a final concentration of 1 M NaOH.[1] This will result in a highly alkaline solution.

  • Inactivation: Continue stirring the solution at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the beta-lactam ring.[1]

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding a suitable acid (e.g., hydrochloric acid). Monitor the pH closely during neutralization.

  • Disposal: The neutralized, inactivated solution can now be disposed of in accordance with local regulations for non-hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Nafcillin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid sharps_waste Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharps package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid hydrolysis_option On-site Chemical Hydrolysis Feasible? liquid_waste->hydrolysis_option package_sharps Place in Puncture-Resistant Sharps Container sharps_waste->package_sharps incineration Dispose via Licensed Hazardous Waste Incineration (>850°C) package_solid->incineration package_sharps->incineration perform_hydrolysis Perform Alkaline Hydrolysis Protocol hydrolysis_option->perform_hydrolysis Yes package_liquid Package in Labeled Hazardous Waste Container hydrolysis_option->package_liquid No perform_hydrolysis->package_liquid package_liquid->incineration end Disposal Complete incineration->end

This compound Disposal Workflow

Detailed Disposal Procedures

1. Segregation and Collection:

  • All waste streams containing this compound, including unused stock solutions, contaminated labware (e.g., vials, pipette tips), personal protective equipment (PPE), and animal bedding, must be segregated from general laboratory waste.

  • Use clearly labeled, leak-proof containers designated for "this compound Waste" or "Pharmaceutical Waste."

2. Solid Waste Disposal:

  • Solid materials contaminated with this compound should be collected in a designated hazardous waste container.

  • The container should be sealed and stored in a secure, designated area until collection by a licensed waste management provider for incineration.

3. Liquid Waste Disposal:

  • Direct Disposal (Recommended): For laboratories without on-site treatment capabilities, collect all liquid this compound waste in a sealed, labeled hazardous waste container for incineration.

  • On-site Chemical Inactivation: If facilities permit, utilize the Alkaline Hydrolysis Protocol detailed above to inactivate liquid waste before disposal as non-hazardous chemical waste, in accordance with local regulations.

4. Sharps Disposal:

  • All sharps contaminated with this compound, such as needles, syringes, and broken glass, must be placed in a puncture-resistant, leak-proof sharps container that is clearly labeled as containing pharmaceutical waste.

  • The sealed sharps container should be disposed of through a licensed medical or hazardous waste incineration service.

5. Decontamination of Work Surfaces:

  • In case of a spill, contain the spill with absorbent material.

  • Clean the affected area with a suitable laboratory disinfectant, followed by a thorough rinse with water.

  • All materials used for spill cleanup should be disposed of as this compound-contaminated solid waste.

Important Considerations:

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for pharmaceutical and hazardous waste.

  • Personnel Training: All personnel handling this compound must be trained on these disposal procedures and the associated safety precautions.

  • Safety Data Sheets (SDS): Always refer to the Safety Data Sheet for this compound for specific handling and safety information.

References

Essential Safety and Logistical Information for Handling Nafcillin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Nafcillin. The following information is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) and Exposure Control

When handling this compound, particularly in powder form, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] this compound is classified as a sensitizer and may cause allergic skin reactions or asthma-like symptoms if inhaled.[3][4][5]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or natural rubber gloves are recommended.[6] Double gloving may be appropriate for extensive handling.To prevent skin contact and allergic reactions.[5]
Eye Protection Safety goggles or glasses are essential.[6][7] A face shield should be used when there is a splash hazard.[6][8]To protect eyes from dust particles and splashes.
Skin and Body Protection A protective laboratory coat, apron, or disposable garment is recommended.[6][8]To prevent contamination of personal clothing.
Respiratory Protection Generally not required with adequate ventilation.[6][8] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) should be used.[1][6][7]To prevent inhalation of this compound powder, which can cause respiratory sensitization.[3][4][5]

Occupational Exposure Limits:

No official Occupational Exposure Limit (OEL) or Short-Term Exposure Limit (STEL) has been established for this compound by major regulatory bodies.[7][9][10] However, an Occupational Exposure Band (OEB) has been assigned, which provides a qualitative measure of the substance's potency and potential health effects.

CompoundOccupational Exposure Band (OEB)Exposure Range
This compound Sodium D> 0.01 to ≤ 0.1 mg/m³[11]

Operational Plan for Handling and Disposal of this compound

The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly closed container in a dry, well-ventilated area.[3][6]

  • Recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[6]

  • Protect from light and do not freeze the powder form.[6] Frozen premixed solutions should be stored at or below -20°C (-4°F).[12]

Preparation and Handling
  • All handling of this compound powder should be conducted in a designated area with adequate ventilation, such as a fume hood or a biosafety cabinet, to minimize dust generation and inhalation.[6][7][8][9]

  • Before handling, ensure all necessary PPE is donned correctly.

  • When reconstituting the powder, add the diluent (e.g., sterile water for injection) slowly to minimize aerosolization.[13]

  • Avoid all direct contact with the powder and reconstituted solution.[6]

Spill Management
  • In the event of a small spill, add an absorbent material and carefully scoop the mixture into a sealed, liquid-proof container for disposal.[6]

  • For larger spills, evacuate non-essential personnel from the area.[9]

  • Clean the spill area thoroughly with soap and water after the material has been removed.[6]

  • Personnel involved in the cleanup of large spills should wear appropriate respiratory protection.[1]

First Aid Procedures
  • Eye Contact: Immediately flush eyes with running water for at least 15-20 minutes, keeping eyelids open. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for 15-20 minutes. If irritation or a rash develops, seek medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If a large quantity is swallowed, call a physician immediately.[6][7]

Disposal Plan
  • Dispose of waste this compound and contaminated materials in accordance with all applicable local, state, and federal environmental regulations.[6]

  • Drain disposal is not recommended.[6]

  • Used needles and syringes should be disposed of in a puncture-proof "sharps" container.[14]

  • Contaminated lab coats and other disposable garments should be placed in a sealed bag for disposal.

Safe Handling Workflow for this compound

The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.

Nafcillin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Receiving & Inspection B Proper Storage (20-25°C, protected from light) A->B C Don Appropriate PPE (Gloves, Gown, Eye Protection) D Work in Ventilated Area (Fume Hood/Biosafety Cabinet) C->D E Reconstitution of this compound D->E K Spill Management D->K F Experimental Use E->F E->K G Decontaminate Work Surfaces F->G F->K H Proper Waste Disposal (Follow Local Regulations) G->H I Doff PPE H->I J Thorough Hand Washing I->J L First Aid Measures K->L

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.